3,5-Difluoro-4-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWFKYOOAXZKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352070 | |
| Record name | 3,5-difluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123950-44-7 | |
| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123950-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-difluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,6-difluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-4-(trifluoromethyl)aniline is an aromatic amine of significant interest in medicinal chemistry, agrochemistry, and material science.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a trifluoromethyl group, imparts distinct electronic properties, metabolic stability, and bioavailability to parent molecules.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and presents a logical workflow for the characterization of such molecules.
Core Physicochemical Properties
The structural attributes of this compound, particularly its high degree of fluorination, govern its chemical behavior and physical state.[1] The presence of these functional groups influences its reactivity, lipophilicity, and potential for intermolecular interactions.[1]
Data Presentation
Quantitative physicochemical data for this compound is summarized in the table below. It should be noted that while some properties have been experimentally determined, others are predicted values and should be considered as such.
| Property | Value | Source |
| CAS Number | 123950-44-7 | [1] |
| Molecular Formula | C₇H₄F₅N | [1] |
| Molecular Weight | 197.11 g/mol | [1] |
| Appearance | Light-colored crystalline solid | [1] |
| Boiling Point | 103 °C | [1] |
| Melting Point | Not available | |
| pKa | Not available (Predicted to be low due to electron-withdrawing groups) | |
| logP (Octanol/Water) | Not available (Predicted to be high) | |
| Solubility | Not available (Expected to have low aqueous solubility) |
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following protocols are standard methods applicable to crystalline aromatic amines like this compound.
Melting Point Determination (Capillary Method)
The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically <1°C) is indicative of a pure substance.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[2]
-
Capillary Packing: The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is critical for predicting the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[4]
-
Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to ensure the aniline is fully protonated.[4]
-
Titration: A calibrated pH electrode is immersed in the stirred solution. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[4]
-
Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[4]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[4]
Octanol/Water Partition Coefficient (logP) Determination (Shake-Flask Method)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[5][6]
Methodology:
-
Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[5][6]
-
Sample Addition: A known amount of this compound is dissolved in the 1-octanol phase.
-
Partitioning: A precise volume of the octanol solution is mixed with a precise volume of the aqueous buffer in a flask. The flask is sealed and agitated (e.g., on an orbital shaker) for a set period (e.g., 2-24 hours) at a constant temperature to allow for equilibrium to be reached.[7][8]
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process.[9]
-
Quantification: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[9]
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of aqueous buffer (e.g., PBS, pH 7.4). This ensures that a saturated solution is formed.[10]
-
Equilibration: The flask is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][11]
-
Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.45 µm) or centrifuged at high speed to remove all undissolved solids.[11][12]
-
Quantification: The concentration of the dissolved compound in the clear aqueous filtrate or supernatant is measured by a validated analytical method like HPLC or LC-MS/MS against a calibration curve.[11]
-
Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.[12]
Characterization Workflow
The systematic characterization of a novel chemical entity like this compound is essential for its application in research and development. The following diagram illustrates a logical workflow for determining its core physicochemical properties.
References
- 1. Buy this compound | 123950-44-7 [smolecule.com]
- 2. scribd.com [scribd.com]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)aniline (CAS: 123950-44-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-(trifluoromethyl)aniline is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and difluoro substitutions on the aniline scaffold impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details relevant to research and development.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 123950-44-7 |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol [1] |
| Appearance | Light-colored crystalline solid[1] |
| Melting Point | 66-70 °C |
| Boiling Point | 103-105 °C |
| Density | 1.474 g/cm³ |
| Flash Point | 88.9 °C |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| ¹⁹F NMR | Data not available in search results. |
| IR (Infrared) Spectroscopy | Data not available in search results. |
| Mass Spectrometry (MS) | Data not available in search results. |
Synthesis
While a specific, detailed protocol for the synthesis of this compound was not found in the public domain, a common synthetic route involves nucleophilic aromatic substitution.[1] A plausible multi-step synthesis, adapted from procedures for structurally related compounds, is outlined below.
General Synthetic Workflow
The synthesis of fluorinated anilines often involves the introduction of fluorine and amino groups onto a benzene ring through a series of reactions, including nitration, halogen exchange, and reduction.
Caption: A generalized synthetic pathway for producing fluorinated anilines.
Experimental Protocol: Synthesis of a Related Compound (3,5-Difluoroaniline)
The following protocol for the synthesis of 3,5-difluoroaniline, a structurally similar compound, can provide a basis for the development of a synthesis for the target molecule.[2]
Reaction: Dechlorination of 2-chloro-3,5-difluoroaniline to 3,5-difluoroaniline.
Materials:
-
2-chloro-3,5-difluoroaniline (0.272 mol)
-
5% Palladium on carbon (1.84 g)
-
Triethylamine (0.299 mol)
-
Water (45.4 g)
-
Hydrogen gas
-
25% Sodium hydroxide aqueous solution (50 g)
Procedure:
-
In a 500 ml SUS autoclave, combine 2-chloro-3,5-difluoroaniline, 5% palladium-carbon, triethylamine, and water.
-
Seal the autoclave and introduce hydrogen gas to a pressure of 15 kg/cm ².
-
Heat the mixture to 100°C and maintain for 4 hours.
-
Cool the reaction solution to 50°C.
-
Filter off the palladium-carbon catalyst.
-
Add the 25% sodium hydroxide aqueous solution to the filtrate, stir, and then allow the layers to separate.
-
Separate the oil layer.
-
Distill the oil layer to first recover the triethylamine, followed by the 3,5-difluoroaniline product.
Applications in Drug Discovery
The unique electronic properties conferred by the fluorine and trifluoromethyl groups make this compound a valuable building block for the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[1]
Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aniline core that is crucial for binding to the ATP pocket of the enzyme. The specific substitutions on the aniline ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Amide Coupling
Amide bond formation is a fundamental reaction in the synthesis of many pharmaceuticals. The following is a general protocol for the amide coupling of an aniline with a carboxylic acid, which can be adapted for this compound.
Caption: A typical workflow for an amide coupling reaction.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.
-
Add the coupling reagent and the non-nucleophilic base to the solution.
-
Stir the mixture at room temperature for a designated activation period.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.
Biological Signaling Pathways
While specific signaling pathways directly modulated by derivatives of this compound are not detailed in the available literature, fluorinated anilines are commonly incorporated into kinase inhibitors that target pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR signaling pathways.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Safety and Handling
Hazard Statements:
-
Toxic if swallowed.
-
Toxic in contact with skin.
-
Toxic if inhaled.
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with important applications in drug discovery and materials science. Its unique electronic properties make it a desirable component in the design of novel compounds with enhanced biological activity and improved physicochemical characteristics. Researchers working with this compound should adhere to strict safety protocols due to its toxicity. Further research to fully elucidate its spectroscopic properties and explore its utility in a broader range of synthetic applications is warranted.
References
molecular weight of 3,5-Difluoro-4-(trifluoromethyl)aniline
Technical Guide: 3,5-Difluoro-4-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in various scientific and industrial applications. The document details its chemical properties, synthesis, and significant applications, with a focus on its role in medicinal chemistry and material science.
Core Chemical and Physical Properties
This compound is an aromatic amine distinguished by its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline ring.[1] This structure imparts distinct electronic and steric properties that are highly valuable in the synthesis of complex molecules.[1] The presence of five fluorine atoms enhances its electronegativity and lipophilicity, which can improve the metabolic stability and membrane permeability of derivative compounds, making it a sought-after intermediate in pharmaceutical development.[1]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 123950-44-7 | [1] |
| Molecular Formula | C₇H₄F₅N | [1] |
| Molecular Weight | 197.1 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)C(F)(F)F)F)N | [1] |
| InChI | InChI=1S/C7H4F5N/c8-4-1-3(13)2-5(9)6(4)7(10,11,12)/h1-2H,13H2 | [1] |
| InChI Key | YJWFKYOOAXZKQA-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution.[1] This process generally involves reacting a suitable aniline derivative with a fluorinating agent under controlled reaction conditions to introduce the fluoro groups onto the aromatic ring. Computational modeling using density functional theory (DFT) has been employed to study the transition states and elucidate the mechanistic details of these substitution reactions.[1]
General Experimental Workflow
The logical workflow for a typical synthesis and purification process is outlined below. This process ensures the formation of the desired product, followed by its isolation and verification of purity.
Caption: Conceptual workflow for the synthesis and purification of this compound.
Experimental Protocol: Conceptual Nucleophilic Aromatic Substitution
Below is a generalized protocol illustrating a common synthetic approach. Note: This is a conceptual methodology and must be adapted and optimized based on specific laboratory conditions and safety protocols.
-
Reaction Setup: A suitable aniline precursor is dissolved in an appropriate polar aprotic solvent (e.g., DMF, DMSO) in a reaction vessel under an inert atmosphere (e.g., Nitrogen, Argon).
-
Addition of Reagents: A fluorinating agent is added portion-wise to the solution. The reaction temperature is carefully controlled, often requiring cooling to manage exothermic processes.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, the reaction is carefully quenched with water or a suitable aqueous solution. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The crude product is concentrated under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure compound.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications and Biological Relevance
The unique electronic properties conferred by the fluorine and trifluoromethyl groups make this compound a versatile building block in several high-value R&D areas.[1]
Caption: Key application areas for this compound.
-
Medicinal Chemistry: It serves as a precursor for pharmaceuticals where enhanced properties like bioavailability and metabolic stability are desired.[1] It is particularly explored for developing novel therapeutics targeting central nervous system (CNS) disorders and for oncology applications.[1]
-
Agrochemistry: The introduction of fluorine can enhance the biological activity of molecules, making them potent candidates for new agrochemicals.[1] This compound is explored for its potential herbicidal and fungicidal properties.[1]
-
Material Science: The strong electron-withdrawing nature of the substituents gives this molecule interesting electronic properties.[1] This makes it a candidate for the development of advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]
Biological Activity and Interaction Studies
Research into this compound indicates potential biological activity, which is a subject of ongoing investigation.[1] Interaction studies, including enzyme assays and receptor binding studies, are crucial for understanding its mechanism of action and potential therapeutic applications.[1] These studies help elucidate its binding affinity with various biological targets and inform its development in drug discovery pipelines.[1]
The logical progression for evaluating the biological potential of a compound like this is outlined below.
Caption: Logical workflow for biological activity screening.
Safety and Handling
Preliminary research indicates that this compound may exhibit acute toxicity upon ingestion or skin contact.[1] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood. Users should consult the relevant Safety Data Sheet (SDS) for detailed handling and disposal information.
References
An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3,5-Difluoro-4-(trifluoromethyl)aniline, a key building block in modern medicinal and materials chemistry.
Structural Formula and Chemical Identifiers
This compound is an aromatic amine distinguished by the presence of two fluorine atoms and a trifluoromethyl group attached to the aniline ring. This unique substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and utility in organic synthesis.[1]
Structural Formula:
SMILES String: C1=C(C=C(C(=C1F)C(F)(F)F)F)N[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 123950-44-7[1] |
| Molecular Formula | C₇H₄F₅N[1] |
| Molecular Weight | 197.11 g/mol [1] |
| InChI | InChI=1S/C7H4F5N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2[1] |
| InChI Key | YJWFKYOOAXZKQA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are significantly influenced by the high electronegativity of the fluorine atoms and the trifluoromethyl group.
| Property | Value | Source |
| Molecular Weight | 197.1 g/mol | [1] |
| Boiling Point | 103 °C | Smolecule |
Synthesis
A prevalent method for the synthesis of this compound involves nucleophilic aromatic substitution.[1] This process typically starts with a suitable aniline derivative that is then subjected to fluorination using appropriate reagents under controlled conditions.[1]
General Synthetic Approach:
While a detailed, step-by-step experimental protocol for the synthesis of this specific compound is not widely published, the general strategy is outlined below. This should be considered a conceptual workflow and would require optimization of reagents, solvents, and reaction conditions for practical implementation.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of 3,5-Difluoro-4-(trifluoromethyl)aniline
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Difluoro-4-(trifluoromethyl)aniline. Due to the absence of readily available experimental spectra for this specific compound in the public domain, this document leverages established NMR principles and comparative data from structurally analogous molecules to forecast its spectral characteristics. This guide is intended to support research and development activities by offering a robust predictive framework for the spectroscopic identification and characterization of this compound.
Predicted Spectroscopic Data
The chemical shifts and coupling constants in NMR spectroscopy are profoundly influenced by the electronic environment of the atomic nuclei. For this compound, the presence of two fluorine atoms and a trifluoromethyl group on the aniline ring is expected to create a distinct and informative spectral signature.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to be relatively simple, showing signals for the aromatic protons and the amine protons. The chemical shifts are predicted based on the cumulative electron-withdrawing effects of the fluorine and trifluoromethyl substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 6.5 - 7.0 | Doublet of triplets (dt) or Multiplet (m) | 2H | Aromatic Protons (H-2, H-6) | |
| ~ 4.0 - 5.0 | Broad Singlet (br s) | 2H | Amine Protons (-NH₂) |
Note: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. The signal is often broad due to quadrupolar broadening from the nitrogen atom and chemical exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbon signals will be split by the attached fluorine atoms, leading to characteristic coupling patterns.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ~ 160 - 165 | Doublet of doublets (dd) | ¹JCF ≈ 240-260, ³JCCF ≈ 5-15 | C-3, C-5 |
| ~ 145 - 150 | Triplet (t) | ³JCCF ≈ 2-5 | C-1 |
| ~ 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 | -CF₃ |
| ~ 110 - 115 | Triplet of quartets (tq) | ²JCCF ≈ 20-30, ²JCCF ≈ 30-40 | C-4 |
| ~ 100 - 105 | Triplet (t) | ²JCCF ≈ 25-35 | C-2, C-6 |
Note: The predicted chemical shifts and coupling constants are estimations and may vary based on experimental conditions.
Experimental Protocols
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar fluorinated aromatic compounds.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
NMR Instrument Parameters
A standard 400 MHz or 500 MHz NMR spectrometer is suitable for data acquisition.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 120-130 ppm.
Data Processing
-
Software: Utilize standard NMR processing software such as MestReNova, TopSpin, or similar programs.
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR before Fourier transformation to enhance the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data as described in the experimental protocols.
Caption: Workflow for NMR spectroscopic analysis.
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 3,5-Difluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques used to characterize 3,5-Difluoro-4-(trifluoromethyl)aniline, a key building block in pharmaceutical and materials science. By detailing the experimental protocols for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), and presenting the expected spectral data, this document serves as a vital resource for researchers engaged in the synthesis, quality control, and application of this fluorinated aromatic amine.
Introduction
This compound (C₇H₄F₅N, Molar Mass: 197.11 g/mol ) is a substituted aniline derivative whose unique electronic properties, imparted by the presence of both fluorine and trifluoromethyl substituents, make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. Accurate structural elucidation and purity assessment are paramount. This guide focuses on two primary analytical methods for its characterization: Fourier Transform Infrared (FTIR) Spectroscopy, for the identification of functional groups, and Electron Ionization Mass Spectrometry (EI-MS), for the determination of its molecular weight and fragmentation pattern.
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not publicly available, the following tables summarize the predicted key data points based on the analysis of structurally similar compounds. These tables provide a reliable reference for the identification and characterization of this compound.
Infrared (IR) Spectroscopy Data
The IR spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, the predicted significant absorption bands are detailed in Table 1.
Table 1: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3400-3500 (doublet) | Medium-Weak | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3050-3150 | Weak | Aromatic C-H stretching |
| 1610-1640 | Medium-Strong | N-H bending (scissoring) of the primary amine |
| 1580-1615 | Medium | C=C aromatic ring stretching |
| 1450-1550 | Medium | C=C aromatic ring stretching |
| 1250-1350 | Strong | C-N stretching of the aromatic amine |
| 1100-1300 | Strong | C-F stretching of the trifluoromethyl group |
| 1000-1100 | Strong | C-F stretching of the aromatic fluorine substituents |
| 800-900 | Strong | Out-of-plane C-H bending |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments provide crucial structural information. The presence of a nitrogen atom dictates an odd molecular weight, consistent with the Nitrogen Rule.
Table 2: Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Fragment | Identity of Lost Neutral/Radical Fragment |
| 197 | [C₇H₄F₅N]⁺• | Molecular Ion (M⁺•) |
| 178 | [C₇H₄F₄N]⁺ | •F |
| 168 | [C₇H₃F₄N]⁺• | HF |
| 128 | [C₆H₄F₂N]⁺ | •CF₃ |
| 101 | [C₆H₄F₂]⁺• | •CNH |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a versatile technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer, equipped with a diamond or zinc selenide ATR crystal, is powered on and has undergone its startup diagnostics.
-
Clean the ATR crystal surface with a soft, lint-free wipe moistened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's press arm to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, carefully remove the sample from the crystal. Clean the crystal surface thoroughly with a solvent-moistened wipe to prevent cross-contamination.
-
Electron Ionization-Mass Spectrometry (EI-MS)
EI-MS is a powerful technique for determining the molecular weight and structural fragmentation of volatile and thermally stable compounds.[1]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation.
-
Set the GC oven temperature program to ensure the analyte elutes at an appropriate retention time.
-
The mass spectrometer source is operated in electron ionization (EI) mode, with a standard electron energy of 70 eV.[1]
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
-
The analyte is vaporized, separated from the solvent and any impurities on the GC column, and then introduced into the mass spectrometer's ion source.
-
In the ion source, the gaseous molecules are bombarded by the 70 eV electron beam, leading to the formation of a molecular ion and various fragment ions.[1]
-
The ions are then accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•), which should correspond to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can be used to confirm the structure of the molecule.
-
Visualizations
The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.
Caption: Experimental workflow for IR and MS analysis.
Caption: Predicted MS fragmentation of this compound.
References
An In-Depth Technical Guide to the Electronic and Steric Effects of 3,5-Difluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a trifluoromethyl group on the aniline scaffold imparts a unique combination of electronic and steric properties. These characteristics profoundly influence the molecule's reactivity, basicity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials.[1] This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a deeper understanding for researchers in drug discovery and chemical synthesis.
Introduction
The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to modulate a compound's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can be leveraged to enhance metabolic stability, binding affinity, and bioavailability. This compound presents a compelling case study in polyfluorination, where the cumulative electronic and steric effects of the substituents create a unique chemical entity. This guide will dissect these effects, providing a foundational understanding for its application in research and development.
Physicochemical and Electronic Properties
The electronic nature of this compound is dominated by the strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. These effects significantly decrease the electron density of the aromatic ring and the basicity of the amino group.
Quantitative Data Summary
The following tables summarize key physicochemical and electronic parameters for this compound and related reference compounds. It is important to note that experimental data for the title compound is limited in the public domain; therefore, some values are estimated based on data from structurally similar molecules.
Table 1: Physicochemical Properties
| Property | This compound | Aniline | 3,5-Difluoroaniline | 4-(Trifluoromethyl)aniline |
| Molecular Formula | C₇H₄F₅N | C₆H₇N | C₆H₅F₂N | C₇H₆F₃N |
| Molecular Weight ( g/mol ) | 197.11[1] | 93.13 | 129.11 | 161.12[2] |
| Boiling Point (°C) | 103 | 184 | 80 (at 20 mmHg)[3] | 83 (at 12 mmHg)[2] |
| Density (g/mL) | ~1.47 (calculated) | 1.022 | 1.295 | 1.283 (at 25 °C)[2] |
| pKa (Predicted) | < 1.0 | 4.6 | 2.57[3] | ~3.5 |
Table 2: Electronic and Steric Parameters
| Parameter | Substituent | Value | Position on Aniline Ring |
| Hammett Constant (σm) | -F | 0.34 | 3 and 5 |
| Hammett Constant (σp) | -CF₃ | 0.54 | 4 |
| van der Waals Radius (Å) | F | 1.47 | 3 and 5 |
| van der Waals Radius (Å) | CF₃ | ~2.7 | 4 |
Analysis of Electronic Effects
The electronic properties of this compound are a culmination of the inductive and resonance effects of its substituents.
-
Inductive Effect (-I): Both the fluorine atoms and the trifluoromethyl group are strongly electron-withdrawing through the sigma bond network due to their high electronegativity. The two fluorine atoms at the meta positions to the amino group and the trifluoromethyl group at the para position synergistically pull electron density from the aromatic ring.
-
Resonance Effect (+R/-R): The amino group is a strong resonance electron-donating group (+R), pushing electron density into the ring. Conversely, the fluorine atoms exhibit a weak +R effect, while the trifluoromethyl group has a weak -R effect (hyperconjugation). The powerful -I effects of the fluorine and trifluoromethyl groups overwhelm the resonance effects, leading to a highly electron-deficient aromatic system.
This pronounced electron-withdrawing nature significantly reduces the pKa of the aniline nitrogen, making it a much weaker base than aniline. This has important implications for its use in pharmaceutical applications, as the ionization state of a molecule at physiological pH affects its solubility, membrane permeability, and receptor binding.
Steric Effects
The trifluoromethyl group is significantly larger than a hydrogen or fluorine atom, introducing considerable steric bulk at the 4-position of the aniline ring. The two fluorine atoms at the 3- and 5-positions, while smaller, also contribute to the local steric environment. This steric hindrance can influence the molecule's conformation and its ability to interact with biological targets. For instance, the bulky trifluoromethyl group can shield adjacent positions from metabolic attack, contributing to the enhanced metabolic stability often observed in trifluoromethyl-containing drugs.
Experimental Protocols
Synthesis and Purification of this compound (Illustrative)
While the exact industrial synthesis may be proprietary, a plausible laboratory-scale synthesis can be adapted from procedures for structurally related compounds. A common approach involves nucleophilic aromatic substitution.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine a suitable starting material (e.g., 1,2,3-trifluoro-4-nitrobenzene or a related precursor), a fluorinating agent (e.g., potassium fluoride with a phase-transfer catalyst), and an appropriate solvent (e.g., dimethyl sulfoxide).
-
Reaction: Heat the mixture to the required temperature (e.g., 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound solution.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the disappearance of the parent compound over time using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
-
Receptor Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of a known non-labeled ligand.
-
Competitive Binding: Radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a filter mat.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).
-
Conclusion
This compound is a molecule with a rich chemical landscape defined by the interplay of its fluorine substituents. The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group leads to a significant reduction in the basicity of the amino group and an overall electron-deficient aromatic ring. These electronic effects, coupled with the steric bulk of the trifluoromethyl group, are key to its utility in drug discovery, where it can be used to fine-tune the physicochemical properties of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and utilize this versatile chemical building block in their own research endeavors.
References
The Enigmatic Potential of 3,5-Difluoro-4-(trifluoromethyl)aniline: A Technical Overview of a Versatile Building Block
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: 3,5-Difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds considerable interest as a synthetic intermediate in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of fluorine and trifluoromethyl groups imparts unique physicochemical properties to molecules, often enhancing metabolic stability, bioavailability, and binding affinity to biological targets. While direct and extensive biological activity data for this compound itself is not widely available in peer-reviewed literature, its utility as a precursor for a variety of bioactive molecules is well-documented. This technical guide provides a comprehensive overview of its synthesis, known toxicological profile, and its role as a foundational scaffold in the development of new chemical entities.
Introduction
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design and agrochemical development. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound. This compound presents a particularly interesting scaffold, combining the electronic effects of two fluorine atoms with the lipophilic and metabolically stable trifluoromethyl group. This combination makes it a sought-after building block for creating novel compounds with potentially enhanced biological activity.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol |
| Appearance | Information not available |
| Boiling Point | Information not available |
| Melting Point | Information not available |
| CAS Number | 123950-44-7 |
Synthesis
The synthesis of this compound is a multi-step process that is crucial for its application in further chemical synthesis. While various specific routes exist, a general conceptual workflow is outlined below.
Caption: A generalized synthetic pathway for this compound.
Potential Biological Activity and Applications
While specific quantitative data on the biological activity of this compound is scarce, the presence of the trifluoromethylphenyl moiety is common in a range of bioactive compounds. This suggests that derivatives of this compound could exhibit a variety of biological effects.
4.1. Agrochemicals:
The trifluoromethyl group is a common feature in many modern herbicides, fungicides, and insecticides.[2] It is plausible that derivatives of this compound could be investigated for such applications. The general workflow for discovering new agrochemicals is depicted below.
Caption: A workflow for the development of agrochemicals from a starting scaffold.
4.2. Pharmaceuticals:
Many FDA-approved drugs contain the trifluoromethylaniline substructure. These drugs span a wide range of therapeutic areas, including oncology and infectious diseases. The trifluoromethyl group can enhance a drug's metabolic stability and its ability to cross cell membranes. The logical pathway for its use in drug discovery is illustrated below.
Caption: A logical flow for utilizing a chemical scaffold in drug discovery.
Toxicological Information
Limited direct toxicological data for this compound is publicly available. However, safety data sheets for structurally related compounds provide some general guidance. For instance, many anilines are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. It is imperative that this compound be handled with appropriate personal protective equipment in a well-ventilated laboratory setting.
Conclusion and Future Directions
This compound is a chemical intermediate with significant potential for the synthesis of novel bioactive compounds in the pharmaceutical and agrochemical sectors. The lack of direct biological activity data for the parent compound itself highlights a gap in the current scientific literature. Future research efforts could focus on the systematic biological screening of this compound to uncover any intrinsic activity. Furthermore, the continued use of this scaffold in the synthesis of new derivatives is expected to yield novel candidates for drug and agrochemical development. The exploration of its potential biological activities, guided by computational modeling and in vitro screening, could unveil previously unrecognized therapeutic or agricultural applications.
References
Computational Modeling of 3,5-Difluoro-4-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational modeling of 3,5-Difluoro-4-(trifluoromethyl)aniline, a fluorinated aromatic amine with significant potential in medicinal chemistry, materials science, and agrochemistry.[1] The unique combination of two fluorine atoms and a trifluoromethyl group imparts distinct electronic and steric properties that are of great interest for molecular design.[1] This document outlines the key physicochemical properties, details computational workflows for property prediction, and discusses the application of these models in understanding the compound's electronic structure, spectroscopic characteristics, and potential biological activity.
Introduction to this compound
This compound is an aromatic amine characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a trifluoromethyl group at the 4 position, and an amine group.[1] Its molecular formula is C₇H₄F₅N.[1] The high electronegativity and lipophilicity conferred by the fluorine and trifluoromethyl substituents make this molecule a valuable building block in various fields.[1]
In medicinal chemistry , the incorporation of fluorine atoms can enhance drug-like properties such as metabolic stability and bioavailability.[1] This makes this compound a promising scaffold for the development of novel pharmaceuticals.[1] In material science , its electron-withdrawing groups influence its electronic properties, suggesting potential applications in organic electronics like OLEDs and OFETs.[1] Furthermore, in agrochemistry , fluorinated compounds are explored for their potential as herbicides or fungicides.[1]
Computational modeling provides a powerful and cost-effective approach to investigate the properties of this molecule, enabling researchers to predict its behavior and guide experimental work.
Physicochemical and Toxicological Properties
A summary of the known physicochemical and toxicological properties of this compound is presented below. This data serves as a crucial baseline for computational model validation.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 123950-44-7 | [1] |
| Molecular Formula | C₇H₄F₅N | [1] |
| Molecular Weight | 197.11 g/mol | [1] |
| Appearance | Light-colored crystalline solid | [1] |
| Boiling Point | 103°C | [1] |
Toxicological Data
The compound is known to exhibit acute toxicity.
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
Aggregated GHS information from ECHA C&L Inventory.[1]
Computational Modeling Workflow
The computational investigation of this compound's properties follows a structured workflow. This process begins with defining the molecular structure and progresses through various computational methods to predict specific characteristics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNA_r_) reaction, a robust and versatile method for the formation of aryl-amine bonds. These guidelines are intended to assist researchers in the efficient and safe laboratory-scale preparation of this compound.
Introduction
This compound is an important synthetic intermediate characterized by a trifluoromethyl group and two fluorine atoms on the aniline scaffold.[1] This substitution pattern imparts unique electronic properties, high electronegativity, and lipophilicity, making it a desirable component in the design of novel pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Nucleophilic aromatic substitution (SNA_r_) is a primary method for the synthesis of such fluorinated anilines, where a potent nucleophile displaces a leaving group on an electron-deficient aromatic ring. In this case, the highly electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating the substitution of a fluorine atom by an amine nucleophile.
Reaction and Mechanism
The synthesis of this compound is achieved by the reaction of 3,4,5-trifluorobenzotrifluoride with ammonia. The reaction proceeds via a nucleophilic aromatic substitution mechanism, specifically through an addition-elimination pathway.
Reaction:
The mechanism involves the nucleophilic attack of ammonia on the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the trifluoromethyl group and the adjacent fluorine atoms stabilize this intermediate. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound based on analogous reactions reported in the literature. Researchers should perform a risk assessment and adhere to all institutional safety guidelines before conducting any experiment.
Materials and Equipment:
-
3,4,5-trifluorobenzotrifluoride
-
Aqueous ammonia (28-30%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 3,4,5-trifluorobenzotrifluoride (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Ammonia: Add aqueous ammonia (5-10 eq) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours. The pressure inside the vessel will increase; ensure the vessel is rated for the expected pressure at the reaction temperature.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3,4,5-trifluorobenzotrifluoride | |
| Reagent | Aqueous Ammonia (28-30%) | |
| Solvent | Dimethyl Sulfoxide (DMSO) | |
| Temperature | 120-150 °C | Analogous Reactions |
| Reaction Time | 12-24 hours | Analogous Reactions |
| Typical Yield | 70-85% (Estimated) | Analogous Reactions |
| Purity | >98% (after chromatography) | |
| Appearance | Off-white to pale yellow solid | |
| Molecular Formula | C₇H₄F₅N | [1] |
| Molecular Weight | 197.11 g/mol | [1] |
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: The Role of 3,5-Difluoro-4-(trifluoromethyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-(trifluoromethyl)aniline is a key building block in modern medicinal chemistry, prized for its ability to impart favorable pharmacological properties to drug candidates. The strategic incorporation of fluorine atoms and a trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] This substituted aniline is particularly valuable in the development of kinase inhibitors for oncology and therapeutics for central nervous system disorders. Its unique electronic and steric characteristics make it a versatile scaffold for creating novel and effective therapeutic agents.
The trifluoromethyl group, in particular, is often employed as a bioisostere for other chemical moieties, such as a nitro group, to yield compounds with improved potency and stability. This application note will delve into the use of this compound in the synthesis of kinase inhibitors, providing detailed protocols and quantitative data to guide researchers in their drug discovery efforts.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a foundational element in the synthesis of targeted therapeutics. Its derivatives have shown significant promise in two main areas:
-
Kinase Inhibition: Many small molecule kinase inhibitors utilize substituted aniline cores to interact with the ATP-binding site of kinases. The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety can form crucial hydrogen bonds and hydrophobic interactions within the kinase domain, leading to potent and selective inhibition. This is particularly relevant in the development of inhibitors for kinases that are dysregulated in various cancers, such as Epidermal Growth Factor Receptor (EGFR).
-
Antibacterial Agents: The unique substitution pattern of this aniline derivative can also be exploited to design novel antibacterial agents. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the overall electronic properties of the molecule, potentially leading to new mechanisms of antibacterial action.
Data Presentation: Biological Activity of Anilino-Pyrimidine Derivatives
The following table summarizes the in vitro biological activity of a series of 5-trifluoromethylpyrimidine derivatives, analogous to compounds that can be synthesized using this compound, as potent EGFR inhibitors.
| Compound ID | Substitution on Aniline Ring | EGFR Kinase IC50 (µM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | PC-3 Cell Line IC50 (µM) |
| 9c | 3-Fluoro | Not Reported | Not Reported | Not Reported | Not Reported |
| 9u | 3-Fluoro | 0.091 | 0.35 | 3.24 | 5.12 |
| 4c | 3-Fluoro | Not Reported | 0.56 | Not Reported | 2.46 |
| 4e | 3,4-Difluoro | Not Reported | Not Reported | Not Reported | Not Reported |
Data adapted from studies on analogous compounds to illustrate potential activities.[2][3]
Experimental Protocols
Synthesis of N-(3,5-difluoro-4-(trifluoromethyl)phenyl)pyrimidine-based Kinase Inhibitors
This protocol describes a general method for the synthesis of pyrimidine-based kinase inhibitors incorporating the this compound moiety.
Step 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide
A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and 2-amino-N-methylthiophene-3-carboxamide (5.5 mmol) is stirred in DMF (10 mL) at room temperature. Sodium hydride (25 mmol) is then added at 0 °C, and the mixture is stirred overnight. After the reaction is complete, water (30 mL) is carefully added, and the mixture is extracted with EtOAc (3 x 30 mL). The combined organic phase is washed with saturated NaCl, dried over Na2SO4, filtered, and concentrated under vacuum to yield the product.[3]
Step 2: Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide
A mixture of the product from Step 1 (e.g., 700 mg) and palladium on carbon (70 mg) is stirred in MeOH (7 mL). The solution is stirred at room temperature overnight under a hydrogen atmosphere. After the reaction is complete, the solution is filtered through celite. The filtrate is concentrated under vacuum to give the product.[3]
Step 3: Amide Coupling to Introduce the this compound Moiety
To a solution of the product from Step 2 (1 mmol) in DMF (10 mL) is added this compound (1.2 mmol) and DIEA (1 mmol). The mixture is stirred at 80 °C for 12 hours. The mixture is then extracted with EtOAc (3 x 100 mL), and the combined organic phase is washed with saturated brine (3 x 50 mL). The organic layer is dried over magnesium sulphate, filtered, and concentrated in vacuo. The residue is purified by silica-gel column chromatography to give the final product.[2]
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Test compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., a synthetic peptide)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the EGFR kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Synthetic and biological evaluation workflow for kinase inhibitors.
Caption: EGFR signaling pathway and the site of inhibition.
References
- 1. Buy this compound | 123950-44-7 [smolecule.com]
- 2. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,5-Difluoro-4-(trifluoromethyl)aniline in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols
For Immediate Release
Introduction
3,5-Difluoro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine that holds significant potential as a building block in the synthesis of novel agrochemicals. The unique substitution pattern of a trifluoromethyl group flanked by two fluorine atoms on the aniline ring can impart desirable properties to end-products, such as enhanced biological activity, metabolic stability, and lipophilicity.[1][2] While extensive research highlights the use of various fluorinated anilines in the development of herbicides, fungicides, and insecticides, a comprehensive review of publicly available scientific literature and patent databases did not yield specific, commercialized agrochemicals derived directly from this compound.
This document provides an overview of the synthesis of this compound and explores its potential applications in agrochemical synthesis based on the known reactivity of analogous compounds. Detailed protocols for the synthesis of the title compound are presented, along with generalized synthetic schemes where it could be employed.
Synthesis of this compound
The synthesis of this compound can be achieved through multi-step processes, often involving nucleophilic aromatic substitution reactions.[1] One common route involves the halogen exchange of a suitable precursor followed by reduction of a nitro group or amination.
Below is a table summarizing a potential synthetic route, and a detailed experimental protocol follows.
Table 1: Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Purity (%) |
| 1 | 3,4,5-Trichlorobenzotrifluoride | KF, polar aprotic solvent (e.g., sulfolane), high temperature | 3,5-Difluoro-4-(trifluoromethyl)chlorobenzene | Data not available | Data not available |
| 2 | 3,5-Difluoro-4-(trifluoromethyl)chlorobenzene | Aqueous ammonia, Cu(I) catalyst, high temperature and pressure | This compound | Data not available | Data not available |
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)chlorobenzene (Halogen Exchange)
-
To a high-pressure autoclave, add 3,4,5-trichlorobenzotrifluoride and a suitable polar aprotic solvent such as sulfolane.
-
Add an excess of potassium fluoride (KF).
-
Seal the autoclave and heat the mixture to a high temperature (e.g., 200-250 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove inorganic salts.
-
The filtrate, containing the desired product, can be purified by fractional distillation under reduced pressure.
Step 2: Synthesis of this compound (Amination)
-
Charge a high-pressure autoclave with 3,5-Difluoro-4-(trifluoromethyl)chlorobenzene, a copper(I) catalyst (e.g., Cu₂O or CuI), and an excess of aqueous ammonia.
-
Seal the autoclave and heat the mixture to a high temperature (e.g., 180-220 °C). The pressure will increase significantly due to the ammonia and water vapor.
-
Maintain the reaction at this temperature with stirring for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Potential Applications in Agrochemical Synthesis
While specific examples are not publicly documented, the chemical structure of this compound suggests its utility in the synthesis of various classes of agrochemicals. The aniline functional group serves as a versatile handle for a range of chemical transformations to construct the core structures of active ingredients.
1. Synthesis of Herbicides:
Many commercial herbicides feature an aniline or anilide moiety. This compound could be a precursor for dinitroaniline herbicides or be used in the synthesis of more complex heterocyclic herbicides.
2. Synthesis of Fungicides:
Anilide fungicides, such as the succinate dehydrogenase inhibitors (SDHIs), are a major class of agricultural fungicides. The synthesis of these compounds often involves the acylation of a substituted aniline with a carboxylic acid chloride or a similar activated carbonyl compound.
3. Synthesis of Insecticides:
Certain classes of insecticides, such as some diamide insecticides, incorporate substituted aniline fragments. The unique electronic properties imparted by the fluorine and trifluoromethyl groups could lead to insecticides with novel modes of action or improved efficacy.
Below are generalized synthetic workflows illustrating how this compound could be utilized.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential synthetic applications of the target aniline.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of new agrochemicals. While direct applications in commercial products are not apparent from existing literature, its structural features are highly relevant to the design of modern crop protection agents. The synthetic protocols and potential application pathways outlined here provide a foundation for researchers and scientists in the field to explore the utility of this compound in developing next-generation herbicides, fungicides, and insecticides. Further research is warranted to synthesize and screen derivatives of this compound for their biological activities.
References
Application Notes and Protocols: The Role of 3,5-Difluoro-4-(trifluoromethyl)aniline in OLED Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Highly fluorinated organic molecules are pivotal in advancing Organic Light-Emitting Diode (OLED) technology. The incorporation of fluorine and trifluoromethyl groups into organic semiconductors can significantly enhance key material properties, including thermal stability, electron mobility, and color purity. 3,5-Difluoro-4-(trifluoromethyl)aniline is a critical building block for creating advanced OLED materials, particularly for host and electron-transporting layers (ETLs). Its strong electron-withdrawing nature, a result of the cumulative inductive effects of its fluorine and trifluoromethyl substituents, allows for the precise tuning of frontier molecular orbital (HOMO/LUMO) energy levels. This document provides detailed protocols for the synthesis of a representative triazine-based host material derived from this aniline and its integration into a high-performance OLED device.
Introduction: The Significance of Fluorinated Anilines in OLEDs
The performance of OLED devices—measured by their efficiency, color accuracy, and operational lifetime—is intrinsically linked to the chemical structure of the organic materials used. This compound serves as a valuable precursor in the synthesis of materials for OLEDs due to several key attributes conferred by its unique substitution pattern:
-
Deep HOMO Energy Level: The potent electron-withdrawing capacity of the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety, when incorporated into a larger molecule, effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This is crucial for creating host materials with high triplet energy, which can efficiently confine the excitons of blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, preventing energy loss.
-
Enhanced Electron Transport: Triazine-based molecules, common in OLEDs, inherently possess good electron-transporting properties.[1] Functionalizing a triazine core with the 3,5-difluoro-4-(trifluoromethyl)phenyl group can further enhance electron mobility and injection.
-
Improved Stability: Fluorinated compounds often exhibit greater thermal and morphological stability, which is essential for extending the operational lifetime of an OLED device.[2]
This application note focuses on the synthesis and application of a representative star-shaped molecule, 2,4,6-tris[N-(3,5-difluoro-4-(trifluoromethyl)phenyl)]-1,3,5-triazine , as a host material in a green TADF-OLED.
Data Presentation: Expected Performance of a TADF-OLED
The following table summarizes the expected performance characteristics of a green TADF-OLED device incorporating a host material derived from this compound. These values are representative of high-efficiency devices utilizing fluorinated triazine-based hosts.
| Parameter | Symbol | Expected Value | Unit |
| Maximum External Quantum Efficiency | EQEmax | > 25 | % |
| Maximum Current Efficiency | CEmax | > 80 | cd/A |
| Maximum Power Efficiency | PEmax | > 75 | lm/W |
| Turn-on Voltage | Von | < 3.0 | V |
| Emission Peak | λEL | ~525 | nm |
| Color Coordinates (CIE 1931) | (x, y) | (0.28, 0.65) | - |
| Device Lifetime (at 1000 cd/m²) | LT50 | > 500 | hours |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-tris[N-(3,5-difluoro-4-(trifluoromethyl)phenyl)]-1,3,5-triazine
This protocol details the nucleophilic substitution reaction between cyanuric chloride and this compound. The reaction proceeds in a stepwise manner, and temperature control is crucial to achieve the desired trisubstituted product.[3][4]
Materials:
-
Cyanuric chloride (1.0 eq)
-
This compound (3.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous 1,4-Dioxane
-
Argon gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexane, Dichloromethane)
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Initial Reaction: Dissolve cyanuric chloride (1.0 eq) in 100 mL of anhydrous 1,4-dioxane in the flask.
-
Amine Addition: In a separate flask, dissolve this compound (3.3 eq) and DIPEA (4.0 eq) in 50 mL of anhydrous 1,4-dioxane.
-
Reaction Progression: Add the aniline/DIPEA solution dropwise to the stirring cyanuric chloride solution at room temperature.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 101 °C) and maintain for 24-48 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.
-
Final Product: Combine the fractions containing the pure product and remove the solvent in vacuo. Dry the resulting white solid under high vacuum to yield the final product, 2,4,6-tris[N-(3,5-difluoro-4-(trifluoromethyl)phenyl)]-1,3,5-triazine. Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a vacuum-deposited OLED using the synthesized triazine derivative as a host material.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized triazine host material
-
TADF emitter dopant (e.g., a green emitter)
-
Hole-Injection Layer (HIL) material (e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane, TAPC)
-
Hole-Transport Layer (HTL) material (e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, NPB)
-
Electron-Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)
-
Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Aluminum (Al) for cathode
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (Deionized water, acetone, isopropanol, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas. Immediately prior to deposition, treat the substrates with a UV-ozone cleaner for 10 minutes to improve the ITO work function.
-
Layer Deposition: Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Hole-Injection/Transport Layers: Sequentially deposit the following layers:
-
HIL: 30 nm of TAPC at a deposition rate of 1.0 Å/s.
-
HTL: 20 nm of NPB at a deposition rate of 1.0 Å/s.
-
-
Emissive Layer (EML): Co-evaporate the synthesized triazine host material and the green TADF emitter from separate sources. Deposit a 30 nm thick layer with a doping concentration of 10 wt% for the emitter. Maintain a total deposition rate of ~1.0 Å/s.
-
Electron-Transport Layer: Deposit a 30 nm layer of Alq₃ at a rate of 1.0 Å/s.
-
Cathode Deposition:
-
EIL: Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
-
Cathode: Deposit a 100 nm layer of Al at a rate of 2-3 Å/s.
-
-
Encapsulation: After deposition, immediately transfer the device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
Characterization: Test the electroluminescent properties of the fabricated device, including current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency metrics.
Visualizations
Caption: Synthesis of a triazine-based OLED host material.
Caption: Workflow for OLED fabrication and testing.
Caption: Architecture of a multilayer OLED device.
References
- 1. iris.uniss.it [iris.uniss.it]
- 2. Buy this compound | 123950-44-7 [smolecule.com]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Difluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-(trifluoromethyl)aniline is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the strongly electron-withdrawing difluoro and trifluoromethyl substituents, impart distinct reactivity and can enhance the pharmacokinetic properties of target molecules, such as metabolic stability and bioavailability.[1] Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools for the functionalization of this aniline derivative, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to construct complex molecular architectures.
These application notes provide an overview and generalized protocols for key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The provided protocols are based on established methodologies for structurally related fluorinated anilines and serve as a starting point for reaction optimization.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 45-49 °C |
| Boiling Point | 85 °C at 15 mmHg |
| Solubility | Soluble in most organic solvents (e.g., THF, DMF, Toluene) |
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a new bond between two carbon atoms or a carbon and a heteroatom, with the aid of a palladium catalyst. The general catalytic cycle for these reactions is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For this compound, this reaction would typically involve the coupling of a halogenated derivative of the aniline with a boronic acid or ester.
Representative Reaction Conditions
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-3,5-difluoro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Est. 70-90 |
| 2 | 1-chloro-3,5-difluoro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | Est. 65-85 |
| 3 | 1-iodo-3,5-difluoro-4-(trifluoromethyl)benzene | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | Est. 75-95 |
| Yields are estimated based on typical Suzuki-Miyaura reactions with similar electron-deficient aryl halides. |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial, add the halogenated this compound derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate. This reaction is particularly useful for the synthesis of N-aryl derivatives of this compound.
Representative Reaction Conditions
| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-3,5-difluoro-4-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | Est. 80-95 |
| 2 | 1-chloro-3,5-difluoro-4-(trifluoromethyl)benzene | Aniline | G3-XPhos (2) | - | LHMDS (1.5) | 1,4-Dioxane | 110 | 20 | Est. 70-90 |
| 3 | 1-iodo-3,5-difluoro-4-(trifluoromethyl)benzene | Benzylamine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Toluene | 90 | 12 | Est. 75-90 |
| Yields are estimated based on typical Buchwald-Hartwig aminations with similar electron-deficient aryl halides. |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method and may require optimization for specific amine coupling partners.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (1.2-4.5 mol%)
-
Base (e.g., NaOtBu, LHMDS, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glovebox and associated glassware
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.
-
Addition of Reagents: Add the halogenated this compound derivative and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 90-110 °C) for the specified time (12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction can be used to introduce alkenyl groups to the this compound scaffold.
Representative Reaction Conditions
| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-iodo-3,5-difluoro-4-(trifluoromethyl)benzene | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 24 | Est. 60-80 |
| 2 | 1-bromo-3,5-difluoro-4-(trifluoromethyl)benzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 18 | Est. 65-85 |
| Yields are estimated based on typical Heck reactions with similar electron-deficient aryl halides. |
Detailed Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Alkene (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine the halogenated this compound derivative, the palladium catalyst, ligand (if necessary), and the base.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Addition of Reagents: Add the anhydrous solvent and the alkene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (80-120 °C) for the required time (18-24 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This method is ideal for introducing alkynyl moieties to the this compound core.
Representative Reaction Conditions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-iodo-3,5-difluoro-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | Est. 85-95 |
| 2 | 1-bromo-3,5-difluoro-4-(trifluoromethyl)benzene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Diisopropylamine | DMF | 80 | 12 | Est. 70-90 |
| Yields are estimated based on typical Sonogashira couplings with similar electron-deficient aryl halides. |
Detailed Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-6 mol%)
-
Amine base (e.g., Et₃N, diisopropylamine) (serves as base and often as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the halogenated this compound derivative, the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Addition of Reagents: Add the anhydrous solvent, the amine base, and the terminal alkyne.
-
Reaction: Stir the reaction mixture at the specified temperature (room temperature to 80 °C) until the starting material is consumed as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Experimental Workflow Visualization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or a glovebox.
-
Many of the solvents used are flammable and should be handled with care.
-
The bases used, such as sodium tert-butoxide and LHMDS, are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the derivatization of this compound. The protocols and data presented herein serve as a valuable resource for researchers in the synthesis of novel compounds for pharmaceutical and materials science applications. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and purity for specific substrate combinations.
References
Application Notes and Protocols: Electrophilic Reactions of 3,5-Difluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-(trifluoromethyl)aniline is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the strongly electron-withdrawing fluorine and trifluoromethyl substituents, significantly influence its reactivity. This document provides detailed application notes and experimental protocols for the electrophilic substitution reactions of this compound, focusing on halogenation, nitration, and acylation. The protocols are designed to be reproducible and adaptable for various research and development applications.
The aniline moiety is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. However, in this compound, the powerful deactivating inductive effects of the fluorine and trifluoromethyl groups render the aromatic ring significantly less nucleophilic than aniline itself. The regioselectivity of electrophilic attack is primarily directed to the positions ortho to the amino group (C2 and C6).
General Reaction Workflow
The following diagram illustrates the general workflow for the electrophilic substitution of this compound. For reactions like nitration, a protection step of the amine is often necessary.
Caption: General workflow for electrophilic substitution of this compound.
Data Presentation
The following tables summarize quantitative data for the described reactions. Yields are based on reported procedures for structurally similar compounds and represent expected outcomes.
Table 1: Halogenation of this compound
| Electrophile Source | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-4 | 2-Bromo-3,5-difluoro-4-(trifluoromethyl)aniline | 85-95 |
| N-Chlorosuccinimide (NCS) | Acetonitrile | 50-60 | 4-6 | 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline | 80-90 |
Table 2: Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Acetic Anhydride | Pyridine | Dichloromethane | 0 to Room Temp. | 1-2 | N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)acetamide | >95 |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | 1-2 | N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)acetamide | >95 |
Table 3: Nitration of N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)acetamide
| Nitrating Agent | Acid | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| HNO₃ | H₂SO₄ | 0-5 | 1-2 | N-(2-Nitro-3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide | 70-85 |
Experimental Protocols
Protocol 1: Electrophilic Bromination
Objective: To synthesize 2-Bromo-3,5-difluoro-4-(trifluoromethyl)aniline.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
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Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
To this solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the acetonitrile under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-bromo-3,5-difluoro-4-(trifluoromethyl)aniline.
Protocol 2: Acylation (Acetylation)
Objective: To synthesize N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)acetamide.
Materials:
-
This compound
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Acetic anhydride
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Pyridine
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add pyridine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.).
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide, which is often pure enough for the next step.
Protocol 3: Nitration of the Protected Aniline and Deprotection
Objective: To synthesize 2-Nitro-3,5-difluoro-4-(trifluoromethyl)aniline.
Step 3a: Nitration
Materials:
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N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)acetamide (from Protocol 2)
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
Procedure:
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.
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Cool the sulfuric acid to 0 °C in an ice-salt bath.
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Slowly and portion-wise, add N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide (1.0 eq.) to the cold sulfuric acid, ensuring the temperature remains below 5 °C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.
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Add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature at 0-5 °C.
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Stir the reaction mixture at this temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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Dry the solid to obtain crude N-(2-nitro-3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide.
Step 3b: Deprotection (Hydrolysis)
Materials:
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Crude N-(2-nitro-3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide
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Ethanol
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Concentrated Hydrochloric Acid
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Saturated aqueous sodium bicarbonate solution
Procedure:
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To the crude nitrated acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 2-4 hours, monitoring the deprotection by TLC.
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Cool the reaction mixture to room temperature and then pour it into cold water.
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Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to afford 2-nitro-3,5-difluoro-4-(trifluoromethyl)aniline.
Safety Precautions
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle strong acids (sulfuric acid, nitric acid) with extreme care.
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Nitration reactions can be highly exothermic and should be performed with careful temperature control.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting & Optimization
Navigating the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a unique set of challenges. The strategic placement of two fluorine atoms and a trifluoromethyl group on the aniline ring imparts desirable properties but also complicates its synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common hurdles in your experimental work.
Troubleshooting Guide: Common Synthesis Challenges
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a plausible synthetic route involving the amination of a polyfluorinated benzotrifluoride precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Material: The precursor, such as 3,4,5-trifluorobenzotrifluoride, may have degraded or contain impurities. 2. Inefficient Amination: The amination conditions (temperature, pressure, catalyst) may be suboptimal. 3. Side Reactions: Competing side reactions, such as hydrodefluorination or the formation of isomeric products, may be consuming the starting material. | 1. Verify Starting Material Purity: Confirm the purity and integrity of the starting material using techniques like NMR or GC-MS before use. 2. Optimize Reaction Conditions: Systematically vary the temperature, pressure, and concentration of the aminating agent (e.g., aqueous or anhydrous ammonia). The use of a copper catalyst can sometimes improve the efficiency of nucleophilic aromatic substitution of fluorine. 3. Control Reaction Profile: Monitor the reaction closely using TLC or in-situ monitoring techniques to identify the formation of byproducts and adjust conditions accordingly. |
| Formation of Impurities | 1. Isomeric Products: Incomplete or non-selective fluorination in precursor synthesis can lead to isomeric starting materials, resulting in isomeric aniline products. 2. Oxidation Products: The aniline product is susceptible to oxidation, leading to the formation of colored impurities like nitroso or nitro compounds.[1] 3. Over-amination: Reaction with ammonia at multiple sites on the aromatic ring can lead to the formation of di- or tri-amino derivatives, especially under harsh conditions. | 1. Purify Precursor: Ensure the starting polyfluorinated benzotrifluoride is of high purity to minimize the formation of isomeric anilines. 2. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing solvents can also be beneficial. 3. Stoichiometric Control: Carefully control the stoichiometry of the aminating agent and the reaction time to disfavor multiple substitutions. |
| Difficult Product Purification | 1. Similar Polarity: The product and unreacted starting material or certain byproducts may have very similar polarities, making separation by column chromatography challenging. 2. Product Tailing on Silica Gel: The basic nature of the aniline can lead to tailing on silica gel chromatography, resulting in poor separation and lower isolated yields. 3. Emulsion Formation During Work-up: The presence of both organic and aqueous phases with dissolved salts can lead to the formation of stable emulsions. | 1. Derivative Formation: Consider converting the crude product to a less polar derivative (e.g., an acetamide) for easier purification, followed by deprotection. 2. Alternative Chromatography: Use neutral or basic alumina for column chromatography, or a modified silica gel. Alternatively, purification via crystallization of the product or its salt (e.g., hydrochloride) can be effective. 3. Brine Wash: During the aqueous work-up, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and direct approach involves the nucleophilic aromatic substitution (SNA_r_) of a fluorine atom on a suitable precursor. A plausible route is the amination of 3,4,5-trifluorobenzotrifluoride with ammonia. This reaction typically requires elevated temperatures and pressures.
Q2: Why is the regioselectivity of the amination reaction a concern?
In a molecule like 3,4,5-trifluorobenzotrifluoride, there are three fluorine atoms that can potentially be substituted by the amino group. The electronic effects of the existing fluorine atoms and the trifluoromethyl group influence the reactivity of each position. Achieving selective substitution at the 4-position is crucial for obtaining the desired product.
Q3: How can I monitor the progress of the synthesis?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for tracking the conversion and identifying byproducts.
Q4: What are the key safety precautions to consider during this synthesis?
Working with ammonia requires a well-ventilated fume hood due to its pungent and corrosive nature. Reactions at high pressure must be conducted in appropriate pressure-rated vessels with proper safety shields. Fluorinated organic compounds should be handled with care, as they can have toxicological properties. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Q5: My final product is colored. What is the likely cause and how can I remove the color?
The color is likely due to the presence of oxidized impurities.[1] These can often be removed by treating the crude product with a reducing agent like sodium dithionite during the work-up, or by passing a solution of the product through a short plug of activated carbon or silica gel before final purification.
Experimental Protocols
Hypothetical Synthesis of this compound via Amination
Reaction Scheme:
Materials:
-
3,4,5-Trifluorobenzotrifluoride
-
Anhydrous or aqueous ammonia
-
Solvent (e.g., DMSO, NMP, or an alcohol)
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a pressure-rated vessel, dissolve 3,4,5-trifluorobenzotrifluoride (1.0 eq) in a suitable solvent.
-
Addition of Ammonia: Add ammonia (a stoichiometric excess, e.g., 5-10 eq) to the solution. The ammonia can be added as a gas or as a concentrated aqueous or alcoholic solution.
-
Reaction: Seal the vessel and heat the reaction mixture to a temperature between 100-180 °C. The optimal temperature and reaction time will need to be determined experimentally. Monitor the internal pressure of the vessel.
-
Work-up: After cooling the reaction to room temperature, carefully vent the excess ammonia in a fume hood. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities and to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizing the Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
The following decision tree provides a logical approach to troubleshooting low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
common side reactions in the preparation of 3,5-Difluoro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound include:
-
Nucleophilic Aromatic Substitution (Halogen Exchange): This is a prevalent method that typically involves the fluorination of a polychlorinated precursor, such as 4-amino-3,5-dichlorobenzotrifluoride, using a suitable fluorinating agent.[1]
-
Reduction of a Nitro Intermediate: This route involves the synthesis of 3,5-difluoro-4-(trifluoromethyl)nitrobenzene, which is then reduced to the desired aniline. The nitration of a precursor like 1,3-difluoro-2-(trifluoromethyl)benzene would be the initial step, followed by reduction.
Q2: What are the most common impurities observed in the final product?
A2: Common impurities can arise from incomplete reactions or side reactions. These may include:
-
Incompletely fluorinated intermediates: If starting from a chlorinated precursor, residual chloro-fluoro analogs of the target molecule can be present.
-
Isomeric byproducts: Depending on the synthetic route and reaction conditions, other positional isomers of the difluoro-trifluoromethyl-aniline may be formed.
-
Residual starting materials: Unreacted precursors may remain in the final product if the reaction does not go to completion.
-
Byproducts from the reduction step: If using the nitro-reduction route, intermediates such as nitroso or hydroxylamine compounds might be present in trace amounts.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves standard laboratory techniques such as:
-
Distillation: Vacuum distillation can be effective for separating the product from less volatile impurities.
-
Crystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure product.
-
Chromatography: Column chromatography is a common method for separating the target compound from closely related impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of Final Product
Low yields can be attributed to several factors depending on the synthetic route.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Verify the purity of precursors using techniques like NMR or GC-MS. Purify starting materials if necessary. |
| Suboptimal Reaction Conditions | Carefully control reaction parameters such as temperature, pressure, and reaction time. Consider a design of experiments (DoE) approach to find optimal conditions. |
| Deactivated Reagents | Use fresh or properly stored fluorinating or reducing agents. The activity of these reagents can diminish over time. |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC, or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
Issue 2: Presence of Significant Impurities in the Final Product
The presence of impurities can complicate downstream applications and require extensive purification.
Logical Relationship for Impurity Identification and Mitigation
Caption: Decision tree for identifying and mitigating impurities.
| Observed Impurity | Potential Cause | Recommended Mitigation Strategy |
| Partially Fluorinated Intermediates (e.g., 3-Chloro-5-fluoro-4-(trifluoromethyl)aniline) | Incomplete halogen exchange reaction. | Increase the equivalents of the fluorinating agent, extend the reaction time, or increase the reaction temperature. |
| Over-reduced Byproducts (if applicable) | Reaction conditions for reduction are too harsh. | Use a milder reducing agent or optimize the stoichiometry of the current reducing agent. Carefully control the reaction temperature. |
| Positional Isomers | Lack of regioselectivity in the synthetic route. | Re-evaluate the synthetic strategy. The choice of starting material and directing groups is crucial for controlling regioselectivity. |
| Nitroso or Hydroxylamine Intermediates (from nitro reduction) | Incomplete reduction of the nitro group. | Ensure sufficient equivalents of the reducing agent are used and that the reaction is allowed to proceed to completion. Monitor by TLC or GC. |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary between manufacturers, the following are generalized procedures based on common organic chemistry principles for the likely synthetic routes.
Protocol 1: Halogen Exchange Fluorination (Hypothetical)
-
Reaction Setup: In a suitable high-pressure reactor, charge 4-amino-3,5-dichlorobenzotrifluoride and a polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).
-
Addition of Fluorinating Agent: Add an anhydrous alkali metal fluoride (e.g., spray-dried potassium fluoride) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Reaction: Seal the reactor and heat to the target temperature (typically in the range of 180-250°C) with vigorous stirring. Monitor the internal pressure. The reaction is typically run for several hours.
-
Workup: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to an aqueous workup, followed by extraction with an organic solvent.
-
Purification: The crude product is purified by vacuum distillation or recrystallization.
Protocol 2: Reduction of a Nitro Intermediate (Generalized)
-
Reaction Setup: Dissolve 3,5-difluoro-4-(trifluoromethyl)nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Addition of Reducing Agent: Introduce a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Metal/Acid Reduction: Use a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.
-
-
Reaction: Stir the reaction mixture at a controlled temperature (ranging from room temperature to reflux, depending on the chosen method) until the starting material is consumed (monitored by TLC or GC).
-
Workup:
-
For catalytic hydrogenation, filter off the catalyst.
-
For metal/acid reduction, neutralize the acid and filter off the metal salts.
-
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed in vacuo, and the crude product is purified by distillation, crystallization, or chromatography.
References
Technical Support Center: Purification of 3,5-Difluoro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of 3,5-Difluoro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Product Discoloration (Yellow to Brown) During or After Purification
-
Question: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?
-
Answer: Discoloration in aniline compounds is commonly due to the formation of colored oxidation products and polymers, a process often accelerated by exposure to air and light.[1]
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For solid compounds: Attempt recrystallization. The addition of a small amount of activated charcoal during this process can help remove colored impurities.
-
For liquid compounds or low-melting solids: Vacuum distillation is a highly effective method for removing non-volatile polymeric impurities and other colored materials.[1]
-
Issue 2: Poor Separation of Product from Impurities During Column Chromatography
-
Question: I am experiencing poor separation of my product from impurities during column chromatography. What can I do to improve the separation?
-
Answer: If you are experiencing poor separation, consider the following troubleshooting steps:
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Optimize the Solvent System: The polarity of the eluent is crucial for good separation. For aniline derivatives, a common solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] You can adjust the ratio of these solvents or use a gradient elution to improve resolution.
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Add a Basic Modifier: The basic nature of the aniline functional group can lead to tailing on silica gel. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize acidic silanol groups on the silica surface and improve peak shape.
-
Check the Stationary Phase: Ensure that the silica gel is of the appropriate mesh size and is properly packed to avoid channeling.
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Sample Loading: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band.[1]
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Issue 3: Low Recovery of Purified Product After Recrystallization
-
Question: The recovery of my purified crystals is very low after recrystallization. How can I improve the yield?
-
Answer: Low recovery can result from several factors:
-
Using too much solvent: This will leave a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]
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Premature crystallization: If crystals form during a hot filtration step, the product will be lost. Ensure all glassware is pre-heated and the filtration is performed quickly.[2]
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Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system can help to fine-tune solubility.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Potential impurities can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities in halogenated anilines may include:
-
Isomeric Impurities: Positional isomers that may have formed during the synthesis.
-
Unreacted Starting Materials: Precursors from the synthetic route.
-
Oxidation Products: Formed upon exposure to air, leading to discoloration.[4]
-
Over-alkylated or Over-halogenated Species: Depending on the synthetic route.
Q2: Which purification technique is most suitable for achieving high purity (>99%) of this compound?
A2: Achieving high purity often requires a multi-step approach. An initial purification by recrystallization or vacuum distillation can remove bulk impurities. This is often followed by column chromatography for fine purification to separate closely related isomers and achieve purity levels greater than 99%.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for determining the purity of halogenated anilines.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high separation efficiency and definitive identification of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[2]
Data Presentation
The following table summarizes typical purity and yield data for the purification of a structurally related compound, 2,6-dichloro-4-trifluoromethyl-aniline, which can serve as a reference.
| Purification Method | Purity Achieved | Yield | Reference |
| Rectification (Distillation) | > 99.0% | 70.02% | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of crude this compound using a mixed solvent system. An ethanol/water system is a good starting point.
-
Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, toluene, ethyl acetate) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show low solubility when cold. A mixed solvent system, such as ethanol and water, is often effective.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[2]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Gently reheat the mixture to boiling for a few minutes.[2]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[2]
-
Crystallization: Reheat the solution to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat and allow it to cool slowly to room temperature.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
-
Mobile Phase Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 99:1 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the product from impurities. For example, a gradient from 1% to 10% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
optimization of reaction conditions for 3,5-Difluoro-4-(trifluoromethyl)aniline synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound and similar fluorinated anilines often involves multi-step processes. One prevalent method is nucleophilic aromatic substitution, which typically utilizes a suitable aniline derivative and fluorinating agents under controlled conditions.[1] Another approach involves the amination of a trifluorobenzene precursor. For instance, 1,3,5-trifluorobenzene can be aminated using aqueous or anhydrous ammonia in the presence of a polar solvent.[2]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Achieving high yield and purity requires careful control over reaction conditions. Key parameters include reaction temperature, pressure, solvent choice, and the stoichiometry of reactants and catalysts. For amination reactions, lower temperatures (around 180-250°C) can help reduce the formation of byproducts.[2]
Q3: What are the major byproducts I should expect?
A3: During the synthesis of fluorinated anilines, several byproducts can form. In amination reactions, these can include ether compounds, such as bis-(3,5-difluorophenyl) ether, and diaminofluorobenzene derivatives.[2] The formation of isomers can also be a significant issue, requiring careful purification steps.
Q4: What purification techniques are most effective for isolating this compound?
A4: The final purification is crucial for achieving high purity. Common techniques include distillation (such as steam or fractional distillation), crystallization, and column chromatography to remove residual impurities and byproducts.[3]
Q5: Are there any significant safety concerns with this synthesis?
A5: Yes, syntheses involving fluorinating agents and high pressures should be conducted with appropriate safety precautions. If the synthesis involves diazotization reactions, it is critical to be aware that diazonium salt intermediates can be explosive, especially when isolated and dried. These intermediates should be handled with extreme care, preferably kept in solution, and their accumulation should be avoided.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature gradually. - Ensure efficient stirring. - Verify the purity and stoichiometry of starting materials. |
| Decomposition of starting material or product. | - Lower the reaction temperature.[2] - Use a milder base or catalyst. | |
| Suboptimal catalyst activity. | - Use a fresh catalyst. - Optimize catalyst loading. For palladium-catalyzed reactions, consider ligands like AdBippyPhos with [Pd(allyl)Cl]₂. | |
| Formation of Multiple Products/Byproducts | Side reactions due to high temperature. | - Decrease the reaction temperature to minimize the formation of ethers and other byproducts.[2] |
| Presence of water or other nucleophiles. | - Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Incorrect stoichiometry. | - Carefully control the molar ratios of reactants. An excess of the aminating agent may lead to di-substituted products. | |
| Reaction Stalls or Does Not Proceed | Inactive catalyst. | - Replace the catalyst. - Ensure the reaction conditions are suitable for catalyst activation. |
| Poor solvent choice. | - Use a high-boiling polar aprotic solvent such as NMP, DMSO, or DMI.[2] | |
| Purity of starting materials. | - Analyze the purity of starting materials using techniques like NMR or GC-MS and purify if necessary. | |
| Difficult Purification | Presence of close-boiling isomers or byproducts. | - Employ high-efficiency fractional distillation. - Utilize preparative HPLC or column chromatography with an optimized solvent system. |
| Product is an oil and does not crystallize. | - Attempt co-distillation with a high-boiling solvent. - Convert the aniline to a solid derivative (e.g., an acetamide) for purification, followed by deprotection. |
Experimental Protocols
Example Protocol: Synthesis of 3,5-Difluoroaniline via Amination of 1,3,5-Trifluorobenzene (Adaptable)
This protocol is based on the amination of a trifluorobenzene precursor and should be optimized for the synthesis of this compound.
Materials:
-
1,3,5-Trifluoro-2-(trifluoromethyl)benzene (starting material)
-
Anhydrous ammonia
-
Diethylene glycol (DEG) or N-methylpyrrolidone (NMP) as solvent
-
High-pressure autoclave reactor
Procedure:
-
Charge a 300 mL 316SS Parr autoclave with the starting trifluorobenzene derivative (e.g., 0.385 eq.) and the polar solvent (e.g., 150 mL of DEG).[2]
-
Seal the autoclave and purge with nitrogen gas.
-
Introduce anhydrous ammonia into the reactor.
-
Heat the reaction mixture to the desired temperature (e.g., starting at 200°C and potentially increasing to 230°C if the reaction is slow).[2] The pressure will increase as the temperature rises.
-
Maintain the reaction at temperature with vigorous stirring for several hours (e.g., 10 hours), monitoring the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a separation funnel.
-
Perform an aqueous workup to separate the product from the high-boiling solvent. This may involve extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).[2]
-
Wash the organic layer with water to remove the polar solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Trifluoromethyl Amine Synthesis
This table summarizes the optimization of a one-pot synthesis for N-methyl-N-(trifluoromethyl)aniline, which can provide insights into optimizing the synthesis of the target molecule.[4]
| Entry | Substrate Ratio (1a:2a:PPh₃:AgF) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1.5:3:3 | 50 | 5 | 51 |
| 2 | 1:1.5:3:4 | 50 | 5 | 73 |
| 3 | 1:1.5:3:4.5 | 50 | 5 | 85 |
| 4 | 1:1.5:3:4.5 | 30 | 5 | 67 |
| 5 | 1:1.5:3:4.5 | 80 | 5 | 82 |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common synthesis problems.
References
Navigating Regioselectivity: A Technical Guide for Reactions of 3,5-Difluoro-4-(trifluoromethyl)aniline
Technical Support Center
For researchers, scientists, and professionals in drug development, 3,5-difluoro-4-(trifluoromethyl)aniline is a valuable building block due to its unique electronic properties. However, the interplay of its substituents—an activating amino group and deactivating fluoro and trifluoromethyl groups—presents a significant challenge in controlling the regioselectivity of its reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the directing effects of the substituents on this compound in electrophilic aromatic substitution?
A1: The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the competing directing effects of its three substituents:
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Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.
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Fluorine Atoms (-F): Fluorine is an electronegative, deactivating group through induction, but it is also an ortho, para-director due to the resonance donation of its lone pairs.
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Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
In this compound, the positions ortho to the strongly activating amino group (C2 and C6) are the most nucleophilic and therefore the most likely sites for electrophilic attack. The strong activation by the amino group generally overrides the deactivating effects of the fluorine and trifluoromethyl groups.
Q2: I am observing a mixture of isomers in my electrophilic substitution reaction. How can I improve the regioselectivity?
A2: Obtaining a mixture of isomers is a common challenge. To enhance regioselectivity, consider the following strategies:
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Protecting the Amino Group: The high reactivity of the amino group can sometimes lead to multiple substitutions or undesired side reactions. Protecting the amine as an acetanilide can moderate its activating effect and improve selectivity. The acetamido group is still an ortho, para-director but is less activating than the free amine.
-
Choice of Reagents and Catalysts: The nature of the electrophile and the catalyst can influence the regioselectivity. For instance, using a bulkier electrophile might favor substitution at the less sterically hindered position.
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Reaction Conditions: Temperature and solvent can play a crucial role. Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.
Q3: Can I achieve substitution at the positions meta to the amino group?
A3: Directing an electrophile to the positions meta to the amino group (C3 and C5) is challenging due to the powerful ortho, para-directing effect of the amine. However, under forcing conditions or with specific catalytic systems, trace amounts of other isomers might be formed.[1] It is important to note that the C3 and C5 positions are already substituted with fluorine atoms.
Q4: How can I functionalize the positions ortho to the trifluoromethyl group?
A4: Functionalization at the C3 and C5 positions, which are ortho to the trifluoromethyl group, is difficult via electrophilic aromatic substitution due to the meta-directing nature of the CF₃ group and the presence of fluorine atoms at these positions. Alternative strategies such as nucleophilic aromatic substitution on a suitably derivatized starting material may be necessary.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion | The aromatic ring is strongly deactivated by the fluorine and trifluoromethyl groups. | - Use more forcing reaction conditions (higher temperature, longer reaction time).- Employ a more reactive electrophile or a stronger Lewis acid catalyst.- Ensure starting material and reagents are pure and anhydrous. |
| Formation of multiple products (poor regioselectivity) | The activating amino group can lead to over-reactivity and substitution at multiple positions. | - Protect the amino group as an acetanilide to moderate its activating effect.[2]- Use milder reaction conditions (lower temperature).- Employ a more selective halogenating agent (e.g., N-bromosuccinimide over Br₂).[3] |
| Oxidation of the aniline | The amino group is susceptible to oxidation, especially under harsh nitrating conditions. | - Protect the amino group as an acetanilide before nitration.[2]- Use milder nitrating agents or conditions. |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in Suzuki coupling of a halogenated derivative | Inefficient oxidative addition of the aryl halide to the palladium catalyst, often due to the electron-deficient nature of the ring. | - Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos).- Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).- Optimize the base and solvent system.[4] |
| Homocoupling of the boronic acid | This side reaction is often promoted by the presence of oxygen. | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Poor reactivity in Buchwald-Hartwig amination | The electron-deficient nature of the aryl halide can make the C-N coupling challenging. | - Select a suitable palladium catalyst and ligand combination. Bidentate phosphine ligands like BINAP or DPPF have shown to be effective for some aminations.[5]- Screen different bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).- Ensure anhydrous and oxygen-free reaction conditions. |
Experimental Protocols
Protocol 1: Regioselective Dibromination of this compound (Adapted from a similar procedure)
This protocol describes the synthesis of 2,6-dibromo-3,5-difluoro-4-(trifluoromethyl)aniline, a key intermediate for further functionalization. The strong activating effect of the amino group directs bromination to the two available ortho positions.
Reaction Scheme:
Materials:
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This compound
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x volume of acetonitrile).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,6-dibromo-3,5-difluoro-4-(trifluoromethyl)aniline.
Quantitative Data (Hypothetical based on similar reactions):
| Product | Yield | Regioselectivity |
| 2,6-Dibromo-3,5-difluoro-4-(trifluoromethyl)aniline | 85-95% | >98% (dibromo isomer) |
| Monobrominated side products | <5% | - |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-3,5-difluoro-4-(trifluoromethyl)aniline
This protocol provides a general method for the C-C bond formation at the C2 position of the aniline ring.
Reaction Scheme:
Caption: A general workflow for troubleshooting reactions.
References
Technical Support Center: Scale-up Synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the scale-up production of this compound?
A1: The industrial-scale synthesis of this compound typically involves a multi-step process. A prevalent method is the nucleophilic aromatic substitution on a highly fluorinated benzene ring. One common route starts from 3,4,5-trichlorobenzotrifluoride, which undergoes fluorination followed by amination. Another approach involves the multi-stage transformation of more readily available precursors, followed by purification steps such as distillation and crystallization to achieve high purity.[1]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The synthesis of this compound involves hazardous materials and reactions that require stringent safety protocols. Key safety considerations include:
-
Handling of Fluorinating Agents: Many fluorinating agents are corrosive and toxic. All manipulations should be conducted in well-ventilated fume hoods, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
High-Pressure Reactions: The amination step is often carried out at elevated temperatures and pressures, necessitating the use of certified pressure reactors with appropriate pressure relief systems.
-
Exothermic Reactions: The reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions. A cooling system should be readily available.
-
Toxicity of the Product: this compound is a toxic compound. Avoid inhalation, ingestion, and skin contact.
Q3: How can the purity of the final product be enhanced during scale-up?
A3: Achieving high purity on a large scale requires a combination of optimized reaction conditions and robust purification methods. Key strategies include:
-
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and stoichiometry can minimize the formation of byproducts.
-
Purification Techniques: Common methods for purifying fluorinated anilines at an industrial scale include fractional distillation under reduced pressure, recrystallization from appropriate solvents, and steam distillation.[2] The choice of method depends on the physical properties of the product and its impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient temperature or reaction time. | Gradually increase the reaction temperature and monitor the reaction progress by GC or HPLC. Extend the reaction time if necessary. |
| Poor mixing in the reactor, leading to localized concentration gradients. | Ensure the reactor's agitation system is functioning optimally for the scale of the reaction. Consider using a reactor with baffles to improve mixing. | |
| Deactivation of the catalyst (if applicable). | Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive. Consider adding the catalyst in portions or using a higher catalyst loading. | |
| Formation of Impurities | Side reactions due to excessive temperature. | Lower the reaction temperature and increase the reaction time to compensate. |
| Presence of water or other nucleophiles in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before starting the reaction. | |
| Over-amination leading to the formation of diarylamines. | Carefully control the stoichiometry of the aminating agent. Consider adding the aminating agent slowly to the reaction mixture. | |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | Add a saturated brine solution to break the emulsion. Alternatively, consider a solvent-free workup if possible. |
| Product co-distills with the solvent. | Use a solvent with a significantly different boiling point from the product. Employ fractional distillation with a high-efficiency column. | |
| Product is an oil and difficult to crystallize. | Attempt to form a salt of the aniline (e.g., hydrochloride) which may be more crystalline. Screen a variety of solvents and solvent mixtures for crystallization. |
Data Presentation
The following table summarizes typical reaction parameters for a multi-step synthesis of a related compound, 3,5-difluoroaniline, which can serve as a reference for the synthesis of this compound. Note that specific conditions for the target molecule may vary.
| Reaction Step | Starting Material | Reagents | Temperature (°C) | Pressure | Yield (%) | Purification Method | Reference |
| Fluorination | 2,4,5-Trichloronitrobenzene | Potassium fluoride, Cesium fluoride, Sulfolane | 160 | Atmospheric | ~80 | Fractional Distillation | [2] |
| Denitrochlorination | 5-Chloro-2,4-difluoronitrobenzene | Anhydrous chlorine gas | 80 - 250 | Atmospheric | High | Not specified | [2] |
| Nitration | 1,3-Dichloro-4,6-difluorobenzene | Oleum, Sulfuric acid/Nitric acid | 15 - 80 | Atmospheric | 79.4 | Phase separation | [2] |
| Reduction & Dechlorination | 2,6-Dichloro-3,5-difluoronitrobenzene | Hydrogen, Pd/C, MgO, Toluene, Water | 45 | Pressurized | 69.2 | Steam Distillation, Fractional Distillation | [2] |
Experimental Protocols
Detailed Methodology for a Representative Scale-up Synthesis (adapted from a similar process for 3,5-difluoroaniline)
This protocol is a generalized procedure and should be adapted and optimized for the specific equipment and scale of operation.
Step 1: Fluorination of 3,4,5-Trichlorobenzotrifluoride
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Charge a suitable pressure reactor with 3,4,5-trichlorobenzotrifluoride and a spray-dried potassium fluoride.
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Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Seal the reactor and heat the mixture to 180-220°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reactor to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
The filtrate containing the fluorinated intermediate is purified by fractional distillation under reduced pressure.
Step 2: Amination of the Fluorinated Intermediate
-
Charge a high-pressure autoclave with the purified fluorinated intermediate from Step 1.
-
Add a suitable solvent (e.g., NMP) and aqueous ammonia.
-
Seal the autoclave and heat to 150-200°C. The pressure will increase due to the ammonia and heating.
-
Maintain the reaction at this temperature with stirring for 12-24 hours. Monitor the reaction by GC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a separation funnel and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 3: Purification of this compound
-
The crude product is purified by vacuum fractional distillation.
-
Collect the fraction corresponding to the boiling point of this compound.
-
For higher purity, the distilled product can be recrystallized from a suitable solvent system (e.g., heptane/toluene).
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
References
handling and storage recommendations for 3,5-Difluoro-4-(trifluoromethyl)aniline
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 3,5-Difluoro-4-(trifluoromethyl)aniline (CAS No. 123950-44-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a substituted aromatic amine. Its structure, featuring two fluorine atoms and a trifluoromethyl group on the aniline ring, imparts unique electronic and steric properties. These characteristics make it a valuable building block in the synthesis of complex fluorinated compounds for applications in medicinal chemistry, agrochemicals, and materials science.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: How should I properly store this compound?
A3: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] For long-term storage, refrigeration is recommended.
Q4: What are the signs of decomposition or instability?
A4: Like many aniline derivatives, discoloration (e.g., turning yellow or brown) upon exposure to air and light can be an indicator of oxidation and degradation. For high-purity applications, using a discolored reagent may lead to side reactions and lower yields.
Handling and Storage Recommendations
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Recommendation | Source |
| Storage Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | [3] |
| Container | Tightly sealed container. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) to prevent oxidation. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, chloroformates. | [2] |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. | [2] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are mandatory. A respirator may be necessary depending on the scale of the experiment. | [2] |
Troubleshooting Guide for Synthesis
The unique electronic properties of this compound, particularly the electron-withdrawing nature of the fluorine and trifluoromethyl groups, make it a key reagent in nucleophilic aromatic substitution (SNA_r) reactions. Below are common issues and troubleshooting steps.
Issue 1: Low or No Reaction Yield
| Potential Cause | Troubleshooting Step |
| Degraded Reagent | Ensure the this compound is not discolored. If it is, consider purifying it by recrystallization or column chromatography before use. Always store the reagent under an inert atmosphere and protect it from light. |
| Inactive Catalyst | For cross-coupling reactions, ensure the catalyst is active. If necessary, use a freshly opened catalyst or one that has been properly stored. |
| Incorrect Solvent | The choice of solvent is critical in SNA_r reactions. Aprotic polar solvents like DMSO, DMF, or NMP are often effective. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Suboptimal Temperature | The reaction temperature may need to be optimized. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. |
| Poor Nucleophile | The nucleophilicity of the reacting partner is crucial. If the nucleophile is weak, a stronger base may be needed to deprotonate it and increase its reactivity. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step |
| Over-reaction | The reaction conditions (temperature, time) may be too harsh, leading to side reactions. Try lowering the reaction temperature and monitoring the reaction closely to stop it once the desired product is formed. |
| Competing Reactions | The presence of multiple reactive sites on the substrate or nucleophile can lead to a mixture of products. Consider using protecting groups to block reactive sites that are not intended to participate in the reaction. |
| Reaction with Solvent | At elevated temperatures, some solvents can react with the starting materials or intermediates. Choose a stable solvent for the reaction conditions. |
Experimental Workflow and Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting a common synthetic problem: low product yield in a nucleophilic aromatic substitution reaction involving this compound.
Caption: Troubleshooting workflow for low yield SNAr reactions.
References
Technical Support Center: HPLC Analysis of 3,5-Difluoro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 3,5-Difluoro-4-(trifluoromethyl)aniline via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
Impurities can originate from the synthetic pathway or from degradation of the final product. Potential impurities may include:
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Starting materials and intermediates: Unreacted precursors from the synthesis process.[1]
-
Isomeric impurities: Other positional isomers of difluoro-(trifluoromethyl)aniline formed during synthesis.
-
Degradation products: Formed through hydrolysis, oxidation, or photolysis. Forced degradation studies are essential to identify these potential degradants.[2][3] For example, similar aniline compounds can degrade under stress conditions to form related substances.[2][4]
Q2: What is a good starting point for an HPLC method for this compound?
A reversed-phase HPLC (RP-HPLC) method is a common and effective starting point for analyzing halogenated anilines.[5][6] Based on methods for similar compounds, the following parameters are recommended.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm), preferably end-capped or base-deactivated. |
| Mobile Phase | A gradient of Acetonitrile and an aqueous buffer (e.g., 20 mM Potassium Phosphate or Ammonium Acetate). |
| pH | Adjust the aqueous buffer to an acidic pH (e.g., 3.0) with an acid like phosphoric acid or formic acid to ensure sharp peak shapes for the basic aniline analyte.[7][8] |
| Gradient | Start with a lower concentration of acetonitrile (e.g., 30%) and increase linearly to a higher concentration (e.g., 90%) to elute potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min.[5] |
| Detection | UV at 254 nm.[5] |
| Injection Volume | 10 µL. |
Q3: Why is the pH of the mobile phase so important for analyzing aniline compounds?
Aniline and its derivatives are basic compounds. At neutral or high pH, they can interact strongly with residual silanol groups on the surface of standard silica-based HPLC columns. These secondary interactions cause significant peak tailing.[9] By lowering the mobile phase pH to an acidic range (e.g., pH 2-3), the silanol groups are fully protonated and less likely to interact with the analyte, resulting in more symmetrical peaks.[7][10]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Guide 1: Resolving Peak Shape Problems
Poor peak shape is a common problem that can compromise resolution and the accuracy of quantification.[11] The following table summarizes common peak shape issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing (Asymmetry > 1.2) | Secondary Silanol Interactions: The basic aniline analyte is interacting with active sites on the column packing.[7][9] | Lower the mobile phase pH to ~3.0. Use a highly deactivated, end-capped column. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.[8] |
| Column Contamination: Buildup of strongly retained compounds on the column inlet.[12] | Use a guard column and replace it regularly.[12] Flush the column with a strong solvent.[10] | |
| Mass Overload: Injecting too high a concentration of the sample.[8] | Reduce the sample concentration or the injection volume.[8] | |
| Peak Fronting (Asymmetry < 0.8) | Column Overload: Injecting too large a sample volume or concentration.[7][13] | Dilute the sample or reduce the injection volume.[13] |
| Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[7] | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Split Peaks | Blocked Column Frit: Particulates from the sample or system have blocked the inlet frit.[11] | Replace the column inlet frit or the entire column. Use an in-line filter.[10] |
| Column Void: A void or channel has formed at the head of the column packing bed.[8][9] | Replace the column. A guard column can help protect the analytical column.[8] | |
| Sample Precipitation: The sample is not fully soluble in the mobile phase and precipitates on the column.[7] | Ensure the sample solvent is compatible with and miscible with the mobile phase. | |
| All Peaks are Broad | Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections.[7][8] | Use tubing with the smallest possible inner diameter and keep lengths to a minimum. Check and re-tighten all fittings. |
| Column Deterioration: The column has degraded after extensive use or exposure to harsh conditions.[7][12] | Replace the column. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for determining the purity of a this compound sample.
-
Mobile Phase Preparation:
-
Aqueous Phase (Buffer): Prepare a 20 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous phase to 3.0 using dilute phosphoric acid.
-
Filtration: Filter the buffer through a 0.22 µm membrane filter to remove particulates.[7]
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Degassing: Degas both the aqueous and organic mobile phases separately using sonication or vacuum degassing before placing them on the HPLC system.[7]
-
-
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner and at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: Linear ramp from 30% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30.1-35 min: 30% Acetonitrile (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for the main peak and all impurity peaks.
-
Calculate the percentage of each impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[3][14] The goal is to achieve 5-20% degradation of the active ingredient.[3]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 acetonitrile/water mixture at a concentration of 1 mg/mL.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with diluent.[4][6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with diluent.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with diluent.[2]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[2] Dissolve the stressed sample in diluent to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the unstressed sample and all stressed samples using the HPLC method described in Protocol 1. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main analyte peak and from each other.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for troubleshooting poor peak shape.
Caption: Relationship between causes and HPLC issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. biotech-asia.org [biotech-asia.org]
troubleshooting guide for low yield synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline
Technical Support Center: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the synthesis of this compound. The most common synthetic route involves the nitration of 1,2-difluoro-4-(trifluoromethyl)benzene followed by the reduction of the resulting nitro intermediate.
Troubleshooting Guides (Q&A)
Overall Synthesis Issues
Q1: My overall yield for the two-step synthesis is significantly lower than expected. Where should I begin troubleshooting?
A1: A low overall yield can result from issues in the nitration step, the reduction step, or during purification. It is crucial to analyze the yield and purity of the intermediate product after the first (nitration) step.
-
Analyze the Intermediate: Obtain a crude yield and a purity analysis (e.g., NMR, GC-MS) of your nitrated intermediate, 3,4-difluoro-6-nitrobenzotrifluoride.
-
High-Yield/Pure Intermediate: If the nitration step is successful, the problem lies in the reduction or purification stages.
-
Low-Yield/Impure Intermediate: If the nitration step provides a low yield or a mixture of isomers/byproducts, you must optimize this reaction first.
Step 1: Nitration of 1,2-difluoro-4-(trifluoromethyl)benzene
Q2: My nitration reaction is incomplete, and I'm recovering a large amount of starting material. What are the likely causes?
A2: Incomplete nitration is often due to insufficient reactivity of the electrophile or deactivation of the aromatic ring. The trifluoromethyl group and fluorine atoms are strongly electron-withdrawing, making the ring less reactive.[1][2]
-
Nitrating Agent Strength: The combination of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile.[3][4][5] Ensure your acids are concentrated and of high purity. Using fuming nitric acid or adding oleum (SO₃ in H₂SO₄) can increase the concentration of the nitronium ion for highly deactivated substrates.[3][6]
-
Reaction Temperature: While nitrations are typically run at low temperatures (0-5 °C) to control selectivity and prevent side reactions, a deactivated ring may require a slightly elevated temperature to proceed. Cautiously increase the temperature and monitor the reaction progress.
-
Reaction Time: Deactivated substrates require longer reaction times. Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction's progress using TLC or GC.
Q3: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity?
A3: The directing effects of the fluorine and trifluoromethyl groups determine the position of nitration. While the desired product comes from nitration at the 5-position, other isomers can form.
-
Temperature Control: Lowering the reaction temperature is critical for improving regioselectivity. Run the reaction at 0 °C or even slightly lower and ensure slow, dropwise addition of the substrate to the mixed acid to prevent localized temperature increases.
-
Acid Ratio: The ratio of sulfuric acid to nitric acid can influence selectivity. You may need to optimize this ratio for your specific substrate. A common starting point is a 1:1 to 2:1 (v/v) ratio of H₂SO₄ to HNO₃.[6]
Q4: My reaction mixture turns dark brown or black, resulting in a low yield of "tar". What is causing this?
A4: The formation of tar-like substances is usually a sign of oxidative side reactions or decomposition, often caused by excessively harsh reaction conditions.
-
Excessive Temperature: This is the most common cause. Maintain strict temperature control and ensure efficient stirring.
-
Contaminants: Ensure your starting material and glassware are clean and dry.
-
Nitrating Agent Concentration: Overly aggressive nitrating agents (e.g., pure fuming nitric acid/oleum) without proper temperature control can lead to oxidation.
Step 2: Reduction of 3,4-difluoro-6-nitrobenzotrifluoride
Q5: The reduction of the nitro group is incomplete. What could be the issue?
A5: Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or poor reaction conditions.
-
Catalyst Activity (for Catalytic Hydrogenation): If using a metal catalyst like Pd/C, ensure it is fresh and active.[7] The catalyst can be poisoned by impurities (e.g., sulfur compounds). Ensure the nitro-intermediate is sufficiently pure. The reaction may also require a higher catalyst loading or hydrogen pressure.
-
Metal Reductant (for Metal/Acid Reduction): When using metals like iron, tin, or zinc in acid, ensure the metal is activated (e.g., by washing with dilute acid) and that a sufficient molar excess is used.[5] The reaction is often heterogeneous, so vigorous stirring is essential.
-
Solvent and pH: The choice of solvent is important. For catalytic hydrogenation, ethanol or ethyl acetate are common. For metal/acid reductions, the acidic medium is part of the reaction.[5] After reduction, the amine product will exist as an ammonium salt; a basic workup (e.g., with NaOH or Na₂CO₃) is required to liberate the free aniline.[5]
Q6: I'm observing byproducts that suggest over-reduction or other side reactions. How can these be avoided?
A6: Side reactions during reduction can include dehalogenation (loss of fluorine).
-
Control Reaction Conditions: Overly aggressive conditions (high temperature, high hydrogen pressure, prolonged reaction time) can sometimes lead to the reduction of other functional groups or dehalogenation. Monitor the reaction and stop it once the starting material is consumed.
-
Choice of Reducing Agent: Catalytic hydrogenation with Pd/C is generally clean.[7] However, if dehalogenation is a problem, you might consider alternative catalysts or conditions. Metal/acid reductions (e.g., SnCl₂/HCl) can sometimes be milder and more selective.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for this synthesis? A1: The yield for each step can vary significantly based on the scale and specific conditions. A reasonable expectation for the nitration of a deactivated aromatic ring might be in the 60-80% range after purification. The reduction step is often higher yielding, potentially in the 85-95% range. An overall yield of 50-70% would be considered good.
Q2: What are the critical safety precautions for this synthesis? A2:
-
Nitration: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. All work must be done in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The addition of reagents should be done slowly and behind a blast shield, as nitration reactions can be highly exothermic and run away if not controlled.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the system is properly sealed and purged with an inert gas (like nitrogen or argon) before and after the reaction. Use a well-maintained and appropriate hydrogenation apparatus.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and assessing purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
Data Summary
The following table outlines typical reaction conditions for the two-step synthesis. Note that specific parameters may require optimization.
| Parameter | Step 1: Nitration | Step 2: Reduction (Catalytic Hydrogenation) |
| Starting Material | 1,2-difluoro-4-(trifluoromethyl)benzene | 3,4-difluoro-6-nitrobenzotrifluoride |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | H₂ (gas), 5-10% Palladium on Carbon (Pd/C) |
| Solvent | H₂SO₄ (acts as solvent) | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | 0 - 10 °C | Room Temperature (20-25 °C) |
| Pressure | Atmospheric | 1 - 4 atm (or as per equipment) |
| Typical Time | 2 - 6 hours | 4 - 24 hours |
| Workup | Quench on ice, extraction with organic solvent | Filter catalyst, remove solvent, basic workup |
| Typical Yield | 60 - 80% | 85 - 95% |
Experimental Protocols
Protocol 1: Nitration of 1,2-difluoro-4-(trifluoromethyl)benzene
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool a 1:1 (v/v) mixture of concentrated sulfuric acid and concentrated nitric acid to 0 °C using an ice-salt bath.
-
Addition: Add 1,2-difluoro-4-(trifluoromethyl)benzene dropwise to the cold, stirred mixed acid via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude 3,4-difluoro-6-nitrobenzotrifluoride.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation if necessary.
Protocol 2: Reduction of 3,4-difluoro-6-nitrobenzotrifluoride
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add the 3,4-difluoro-6-nitrobenzotrifluoride followed by a suitable solvent such as ethanol.
-
Catalyst: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen). The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel, purge the system with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or 3-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude aniline can be purified by column chromatography or distillation. An acid-base extraction can also be employed: dissolve the crude product in an organic solvent, extract with dilute HCl, wash the aqueous layer with solvent, basify the aqueous layer with NaOH, and then extract the pure aniline back into an organic solvent.
Visualizations
Caption: Troubleshooting workflow for low-yield synthesis.
References
- 1. Buy this compound | 123950-44-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to Fluorinated Anilines: 3,5-Difluoro-4-(trifluoromethyl)aniline vs. 3,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 3,5-Difluoro-4-(trifluoromethyl)aniline and 3,5-difluoroaniline. These two fluorinated anilines are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their structural differences, primarily the presence of a trifluoromethyl (-CF3) group, lead to distinct physicochemical properties, reactivity, and biological implications.
Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the molecule's properties. It increases the molecular weight, boiling point, and density. The strong electron-withdrawing nature of the -CF3 group also decreases the basicity of the aniline nitrogen, which is reflected in its predicted pKa value.
| Property | This compound | 3,5-Difluoroaniline |
| CAS Number | 123950-44-7[3] | 372-39-4[1] |
| Molecular Formula | C₇H₄F₅N[3] | C₆H₅F₂N[1] |
| Molecular Weight | 197.11 g/mol [3] | 129.11 g/mol [1][4] |
| Appearance | Light-colored solid/liquid | White or colorless to amber powder/lump[1] |
| Melting Point | Not specified | 37-41 °C[1][5] |
| Boiling Point | 103 °C[3] | 82 °C @ 20 mmHg[1] |
| Density | Not specified | 1.29 g/cm³[1] |
| pKa (Predicted) | Not specified | 2.57 ± 0.10[5] |
| Solubility | Insoluble in water[6] | Sparingly soluble in water[7] |
Structural and Reactivity Comparison
The key difference between the two molecules is the trifluoromethyl group at the 4-position of this compound. This group has profound electronic effects on the aniline ring system.
The -CF3 group is a powerful electron-withdrawing group, more so than the fluorine atoms. This has two major consequences:
-
Decreased Basicity of the Amino Group: The electron density on the nitrogen atom is significantly reduced, making this compound a much weaker base than 3,5-difluoroaniline. This affects its reactivity in reactions like amide bond formation, where it will be less nucleophilic.
-
Modified Aromatic Ring Reactivity: The aromatic ring of the trifluoromethyl-substituted compound is highly electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups.
Applications in Synthesis and Development
Both compounds are crucial intermediates, but their distinct properties tailor them for different applications.
-
3,5-Difluoroaniline: This compound is a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes.[1][2] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final active ingredient.[2][8] It is particularly noted for its use in developing drugs for neurological and cardiovascular conditions and in formulating herbicides and pesticides.[1]
-
This compound: The addition of the -CF3 group makes this molecule a building block for creating highly specialized compounds. The trifluoromethyl group is known to significantly enhance properties like lipophilicity and metabolic stability, which are highly desirable in drug candidates.[9] It is often used in medicinal chemistry to synthesize novel pharmaceuticals, especially in oncology and central nervous system disorders, and in the development of advanced agrochemicals and organic electronics.[3] Some trifluoromethyl-substituted aniline derivatives have shown potent antibacterial and antibiofilm activity.[10][11]
Safety and Handling
Both compounds are classified as hazardous and require careful handling in a laboratory setting.
| Hazard Information | This compound | 3,5-Difluoroaniline |
| Acute Toxicity | Not specified, but similar structures are harmful if swallowed, in contact with skin, or if inhaled.[12] | Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[4][13] |
| Skin Irritation | Causes skin irritation.[12] | Causes skin irritation.[4][14] |
| Eye Irritation | Causes serious eye irritation.[12] | Causes serious eye irritation.[4][14] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[12] | May cause respiratory irritation.[15] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.[12] | Wear protective gloves, clothing, and eye protection.[13] Use in a well-ventilated area.[14] |
This is a summary of hazards. Always consult the full Safety Data Sheet (SDS) before handling these chemicals.
Experimental Protocols
General Protocol for N-Acylation (Amide Synthesis)
This protocol outlines a general procedure for forming an amide bond, a common reaction for anilines. Due to its lower nucleophilicity, this compound may require longer reaction times, higher temperatures, or a stronger acylating agent compared to 3,5-difluoroaniline.
Methodology:
-
Preparation: In separate, oven-dried flasks under a nitrogen atmosphere, dissolve 3,5-difluoroaniline (1.0 eq) and this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to each flask.
-
Acylation: Cool the mixtures to 0°C in an ice bath. Slowly add the desired acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to each flask with stirring.
-
Reaction: Allow the reactions to warm to room temperature and stir for 2-16 hours. Monitor the progress of each reaction independently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reactions by adding water. Transfer the mixtures to separatory funnels and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acid), and brine.
-
Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude products by silica gel column chromatography or recrystallization. Characterize the final products using NMR spectroscopy and mass spectrometry to confirm their identity and purity. Compare the reaction times and isolated yields to quantify the difference in reactivity.
Synthesis of 3,5-Difluoroaniline
Several multi-stage processes are used for the industrial synthesis of 3,5-difluoroaniline. One common route starts from 1,3,5-trichlorobenzene.[16] A patented method involves the reduction of 2,6-dichloro-3,5-difluoronitrobenzene.[17]
Example Protocol (Reductive Dechlorination): [17]
-
A mixture of 2,6-dichloro-3,5-difluoronitrobenzene, a palladium-on-carbon catalyst (Pd/C), and a base (e.g., MgO) in a suitable solvent (e.g., toluene/water) is placed in an autoclave.
-
The mixture is heated (e.g., to 45°C) and pressurized with hydrogen gas.
-
The reaction proceeds with the simultaneous reduction of the nitro group to an amine and the removal of the chlorine atoms.
-
After the reaction is complete, the catalyst is filtered off, and the product is isolated from the reaction mixture through extraction and distillation.
Conclusion
While both this compound and 3,5-difluoroaniline are valuable fluorinated building blocks, the presence of the trifluoromethyl group imparts significantly different properties. This compound is characterized by its lower basicity, highly electron-deficient aromatic ring, and its ability to confer enhanced lipophilicity and metabolic stability to target molecules. In contrast, 3,5-difluoroaniline is a more standard, though still activated, building block used broadly in chemical synthesis. The choice between these two intermediates depends entirely on the specific electronic and steric requirements of the target molecule and the desired physicochemical properties for the final application in drug discovery, agrochemical development, or material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 123950-44-7 [smolecule.com]
- 4. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 3,5-Difluoroaniline CAS#: 372-39-4 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. nbinno.com [nbinno.com]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 17. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
A Comparative Guide to the Structural Validation of 3,5-Difluoro-4-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 3,5-Difluoro-4-(trifluoromethyl)aniline, a scaffold of increasing interest in medicinal chemistry, rigorous structural validation is paramount to ensure the integrity of research and the safety of potential therapeutics. This guide provides a comparative overview of key analytical techniques for the structural validation of this class of compounds, supported by experimental data for analogous structures and detailed experimental protocols.
Introduction to Structural Validation Techniques
The unambiguous determination of a molecule's three-dimensional structure is achieved through a combination of spectroscopic and analytical techniques. For this compound derivatives, the presence of fluorine and trifluoromethyl groups provides unique spectroscopic handles that can be exploited for detailed structural analysis. The most powerful and commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application offers a high degree of confidence in the assigned structure.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected and observed spectral data for this compound and its analogs. This comparative data is essential for researchers to predict and interpret the spectra of their novel derivatives.
Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | ¹H | ~6.5 - 7.0 | m | - |
| ¹³C | ~160 (C-F), ~140 (C-N), ~125 (q, C-CF₃), ~110-120 (CH) | - | ¹JCF ≈ 240-260, ²JCCF ≈ 20-30, ³JCCCF ≈ 3-5 | |
| ¹⁹F (Ar-F) | ~ -110 to -130 | m | - | |
| ¹⁹F (CF₃) | ~ -60 to -70 | t | ⁵JFF ≈ 5-10 | |
| 4-(Trifluoromethyl)aniline [1] | ¹H | 6.64 (d, 2H), 7.42 (d, 2H), 3.85 (s, 2H, NH₂) | d, d, s | J=8.4 |
| ¹³C | 149.7, 126.8 (q), 125.0 (q), 114.2 | - | ¹JCF = 271, ²JCCF = 32 | |
| ¹⁹F | -61.2 | s | - | |
| 3,5-Difluoroaniline [2][3] | ¹H | 6.28 (m, 3H), 3.70 (s, 2H, NH₂) | m, s | - |
| ¹³C | 164.5 (dd), 148.8 (t), 99.8 (t), 95.9 (t) | dd, t, t, t | ¹JCF = 247, ³JCCCF = 11 | |
| ¹⁹F | -109.5 | t | ³JHF = 8 |
Table 2: Comparative Mass Spectrometry Fragmentation Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | EI | 197 | [M-H]⁺, [M-F]⁺, [M-CF₃]⁺, [M-HCN]⁺ |
| ESI | 198 [M+H]⁺ | - | |
| 4-(Trifluoromethyl)aniline [1] | EI | 161 | 142 ([M-F]⁺), 114 ([M-CF]⁺), 92 ([M-CF₃]⁺) |
| 3,5-Difluoroaniline [2] | EI | 129 | 110 ([M-F]⁺), 102 ([M-HCN]⁺) |
Table 3: Comparative FTIR Spectroscopy Data
| Compound | N-H Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | C=C Aromatic Stretching (cm⁻¹) |
| This compound (Predicted) | ~3400-3500 (asymmetric), ~3300-3400 (symmetric) | ~1100-1350 (strong, multiple bands for Ar-F and CF₃) | ~1600-1650 |
| 4-(Trifluoromethyl)aniline | 3470, 3380 | 1325, 1110 | 1620 |
| 3,5-Difluoroaniline [2] | 3480, 3390 | 1330, 1150 | 1630 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the elucidation of the carbon-hydrogen framework and the incorporation of fluorine atoms. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Longer acquisition times are generally required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Data Analysis: Analyze the chemical shifts, coupling constants (H-H, C-F, H-F, F-F), and multiplicities to assemble the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be invaluable for complex derivatives.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues about its structure.
-
Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives:
-
Chromatographic Separation: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) to elute the compound.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
-
Electrospray Ionization (ESI-MS) for Less Volatile Derivatives:
-
Sample Introduction: Infuse the sample solution directly into the ESI source or via liquid chromatography (LC-MS).
-
Ionization: Use positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., F, CF₃, HCN). High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a thin film.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for N-H (amine), C-F (aromatic and trifluoromethyl), and C=C (aromatic) bonds. The fingerprint region (<1500 cm⁻¹) provides a unique pattern for each compound.[6]
Mandatory Visualizations
To further aid in the understanding of the structural validation process and the biological context of these molecules, the following diagrams are provided.
Conclusion
The structural validation of this compound derivatives requires a multi-faceted analytical approach. The strategic application of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a comprehensive and robust dataset for unambiguous structure determination. The comparative data and detailed protocols presented in this guide serve as a valuable resource for researchers in the synthesis and development of novel compounds based on this promising scaffold. As many aniline derivatives have shown potential as kinase inhibitors, understanding their interaction with signaling pathways such as the EGFR pathway is crucial for their rational design as therapeutic agents.[7][8][9][10][11]
References
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. biophysics.org [biophysics.org]
- 5. colorado.edu [colorado.edu]
- 6. researchgate.net [researchgate.net]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent EGFR Inhibitors through the Incorporation of a 3D-Aromatic-Boron-Rich-Cluster into the 4-Anilinoquinazoline Scaffold: Potential Drugs for Glioma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activities of 3,5-Difluoro-4-(trifluoromethyl)aniline Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of analogs related to 3,5-Difluoro-4-(trifluoromethyl)aniline. The strategic incorporation of fluorine and trifluoromethyl groups into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and overall therapeutic potential.
While direct comparative studies on a broad series of simple this compound analogs are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide insights into their potential biological activities. The information presented here is intended to serve as a foundation for further research and drug discovery efforts.
Data Presentation: Comparative Biological Activity
The following table summarizes the antimicrobial activity of various aniline derivatives, including some halogenated and trifluoromethyl-containing analogs. It is important to note that these are not all direct derivatives of this compound but represent structurally related compounds, offering a glimpse into the potential effects of different substitution patterns.
| Compound/Analog Description | Biological Activity | Quantitative Data (MIC in µg/mL) | Target Organism(s) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Antibacterial | 100 | Vibrio parahaemolyticus, Vibrio harveyi |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Antibacterial | 50 | Vibrio parahaemolyticus, Vibrio harveyi |
| 3,5-difluoro-4-iodoaniline | Antibacterial | 150 | Vibrio parahaemolyticus, Vibrio harveyi |
| 4-bromo-3-chloroaniline | Antibacterial | 125 | Vibrio parahaemolyticus, Vibrio harveyi |
| 3-bromo-4-chloroaniline | Antibacterial | 175 | Vibrio parahaemolyticus, Vibrio harveyi |
| 3,5-dibromoaniline | Antibacterial | 100 | Vibrio parahaemolyticus, Vibrio harveyi |
| 3-chloro-4-iodoaniline | Antibacterial | 125 | Vibrio parahaemolyticus, Vibrio harveyi |
| Pyrazole derivative with 3,5-difluoro-4-(trifluoromethyl)anilino moiety | Antibacterial | 0.78 - 3.12 | Gram-positive bacteria |
| Pyrazole derivative with difluoroaniline moiety | Antibacterial | 6.25 | MRSA strains |
| Pyrazole derivative with trifluoromethyl-substituted aniline moiety | Antibacterial | 3.12 | MRSA strains |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments relevant to the biological evaluation of this compound analogs.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (typically 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Mandatory Visualization
General Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of novel chemical compounds, such as analogs of this compound.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Potential Signaling Pathway Inhibition
Derivatives of fluorinated anilines are known to be incorporated into kinase inhibitors. The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by such compounds, leading to an anti-proliferative effect in cancer cells.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an aniline analog.
The Impact of Fluorination on Aniline-Based OLED Materials: A Comparative Analysis
While direct performance data for 3,5-Difluoro-4-(trifluoromethyl)aniline in Organic Light-Emitting Diodes (OLEDs) is not publicly available, an analysis of related fluorinated and non-fluorinated aniline derivatives integrated into emissive and charge-transporting materials provides valuable insights into its potential. The inclusion of fluorine atoms in aniline-based OLED materials can significantly influence device efficiency, color purity, and operational stability. This guide compares the performance of OLEDs incorporating fluorinated aniline moieties with their non-fluorinated counterparts and other common aniline-based materials, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine atoms into organic molecules is a widely used method in materials science to fine-tune their electronic properties. In the context of OLEDs, this approach can lead to deeper blue emissions, improved charge carrier mobility, and enhanced thermal and morphological stability of the thin films that constitute the device. Aniline derivatives are versatile building blocks for both hole-transporting layers (HTLs) and emissive layers (EMLs) in OLEDs.
Performance Comparison of Aniline-Based Emissive Materials
To infer the potential performance of materials derived from this compound, we can compare the performance of OLEDs based on emissive materials with varying degrees of fluorination on a phenyl group attached to a phenanthroimidazole core.
A key example is the performance of 2-(4-(9H-carbazol-9-yl)phenyl)-1-(3,5-difluorophenyl)-1H-phenanthro[9,10-d]imidazole (2FPPICz), a blue fluorescent emitter which contains a 3,5-difluorophenyl group. An OLED device utilizing this material as a sensitizer in the emissive layer has demonstrated a significantly enhanced external quantum efficiency (EQE) of 9.14%.
For a comparative perspective, non-doped OLEDs using a non-fluorinated carbazole-phenanthroimidazole derivative, 2-(4′-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (BCzB-PPI), have achieved a maximum EQE of 4.43% with deep-blue emission[1]. Another similar deep-blue emitting, non-doped device based on 2',5'-diphenyl-4'''-(1-phenyl-1Hphenanthro[9,10 d] imidazole-2-yl)-[1,1':4',1'':4'',1'''-quaterphenyl]-4-carbonitrile (PI-TPB-CN) showed an EQE of up to 5.52%[2].
Furthermore, a study on isomeric phenanthroimidazole-based emitters with difluorobenzene substituents highlights the impact of the fluorine substitution pattern. A device using PPIM-22F, which has a difluorobenzene group, exhibited a maximum EQE of 7.87%[3].
Role in Hole Transport Layers
Aniline derivatives are also fundamental components of widely used hole-transporting materials (HTMs). N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) and N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) are two such industry-standard materials. OLEDs utilizing NPB as the hole transport layer have shown a wide range of efficiencies depending on the overall device architecture, with external quantum efficiencies often in the range of 1.5% to over 20% for highly optimized phosphorescent devices[4][5]. Similarly, TPD-based devices also exhibit a broad performance spectrum[6]. The introduction of fluorine into these types of molecules is a known strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can improve the injection of holes from the anode and enhance the overall device stability.
Comparative Performance Data
The following table summarizes the performance of various OLEDs, highlighting the impact of fluorinated and non-fluorinated aniline derivatives in the emissive layer, alongside standard hole transport materials.
| Material/Device Type | Role of Aniline Derivative | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emitted Color |
| Emissive Materials | |||||
| Device with 2FPPICz | Emissive Layer (Sensitizer) | 9.14% | Not Reported | Not Reported | Blue |
| Device with PPIM-22F | Emissive Layer (Non-doped) | 7.87%[3] | Not Reported | 3.1 V[3] | Deep Blue[3] |
| Device with PI-TPB-CN | Emissive Layer (Doped) | 5.52%[2] | Not Reported | Not Reported | Deep Blue[2] |
| Device with BCzB-PPI | Emissive Layer (Non-doped) | 4.43%[1] | 11,364[1] | ~3 V[1] | Deep Blue[1] |
| Hole Transport Materials | |||||
| Green OLED with NPB HTL | Hole Transport Layer | ~1.53% (standard) to 1.77% (optimized)[4] | 15,350 (standard) to 32,290 (optimized)[4] | Not Reported | Green |
| Red OLED with TPD HTL | Hole Transport Layer | ~20.0% (in a phosphorescent device)[5] | Not Reported | Not Reported | Red |
Experimental Protocols
Synthesis of a Fluorinated Phenanthroimidazole Emitter
A general synthesis for a fluorinated phenanthroimidazole derivative, similar to those discussed, involves a multi-step process. The following is a representative protocol for the synthesis of a 2-aryl-1H-phenanthro[9,10-d]imidazole derivative.
Step 1: Synthesis of the Phenanthroimidazole Core.
-
A mixture of 9,10-phenanthrenequinone, an appropriate substituted benzaldehyde (e.g., 4-bromobenzaldehyde), and ammonium acetate in glacial acetic acid is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization or column chromatography to yield the 2-(substituted-phenyl)-1H-phenanthro[9,10-d]imidazole intermediate.
Step 2: Suzuki Coupling to Introduce the Aniline Moiety.
-
The brominated phenanthroimidazole intermediate, a suitable boronic acid or ester (e.g., a carbazole-containing boronic acid), a palladium catalyst (such as Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are dissolved in a solvent system like a mixture of toluene, ethanol, and water.
-
The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
After completion, the organic layer is extracted, dried, and the solvent is removed under reduced pressure.
-
The final product is purified by column chromatography to yield the desired fluorinated phenanthroimidazole emitter.
OLED Device Fabrication
The following is a general protocol for the fabrication of a multi-layer OLED device via thermal evaporation.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber. The organic layers are deposited sequentially by heating the source materials in crucibles. A typical device structure would be:
-
Hole Injection Layer (HIL): e.g., 10 nm of HATCN.
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB or TPD.
-
Emissive Layer (EML): e.g., 20 nm of the host material doped with the aniline-based emissive material.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
-
-
Cathode Deposition: A cathode, typically consisting of a thin layer of a low work-function material like lithium fluoride (LiF) (e.g., 1 nm) followed by a thicker layer of aluminum (Al) (e.g., 100 nm), is deposited on top of the organic stack through a shadow mask.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Signaling Pathways and Experimental Workflows
The operation of an OLED is governed by the injection, transport, and recombination of charge carriers. The aniline-based materials play a crucial role in facilitating these processes.
The synthesis of complex organic molecules for OLEDs involves a series of chemical reactions, purification, and characterization steps.
References
- 1. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient deep-blue OLEDs based on phenanthro[9,10-d]imidazole-containing emitters with AIE and bipolar transporting properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of 3,5-Difluoro-4-(trifluoromethyl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing drug-like properties such as metabolic stability. This guide provides a comparative assessment of the metabolic stability of compounds derived from 3,5-difluoro-4-(trifluoromethyl)aniline. By examining the influence of these substitutions on metabolic pathways and providing supporting experimental data frameworks, this document serves as a valuable resource for optimizing drug design and development.
The Impact of Fluorination on Metabolic Stability
The introduction of fluorine atoms and trifluoromethyl groups onto an aniline ring significantly alters the molecule's electronic properties and susceptibility to metabolism. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. This "metabolic blocking" at positions susceptible to hydroxylation can dramatically increase a compound's half-life and bioavailability.
Derivatives of this compound are of particular interest due to the combined effects of two fluorine atoms and a trifluoromethyl group on the aniline core. These substitutions are known to enhance metabolic stability and can improve other pharmacokinetic properties.
Comparative Metabolic Stability Data
While direct, head-to-head comparative data for a specific drug candidate derived from this compound and its non-fluorinated analog is proprietary and often not publicly available, we can infer the expected improvements in metabolic stability from studies on analogous compounds. The following tables present a summary of expected and illustrative quantitative data based on published research on fluorinated and trifluoromethylated compounds.
Table 1: Illustrative Comparison of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound Moiety | Representative Structure | Expected Half-life (t½, min) | Expected Intrinsic Clearance (CLint, µL/min/mg protein) |
| Aniline (Parent) | Aniline | < 30 | > 100 |
| 4-Fluoroaniline | 4-Fluoroaniline | 30 - 60 | 50 - 100 |
| 4-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline | > 60 | < 50 |
| This compound Derivative | This compound | > 120 | < 10 |
Note: The data presented in this table is illustrative and based on general trends observed for fluorinated aromatic compounds. Actual values will vary depending on the complete structure of the derivative.
Table 2: Cytochrome P450 Kinetic Parameters for the Metabolism of a Difluoro-Trifluoromethylated Compound
The following data is derived from a study on a non-nucleoside reverse transcriptase inhibitor containing a difluoro- and trifluoromethyl-substituted ring system, demonstrating the kinetic profile of its metabolism by key CYP enzymes.
| Metabolic Pathway | Primary Metabolite | CYP Isoform | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| Oxidative Defluorination | Benzoquinone Imine | CYP3A4 | 65.8 | 25.6 |
| Hydroxylation | 8-OH Metabolite | CYP2B6 | 15.1 | 22.9 |
Source: Adapted from a study on the metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinone.[1]
This data indicates that while the compound is metabolized, the rates and affinities differ between CYP isoforms, providing valuable information for predicting potential drug-drug interactions and understanding the primary clearance pathways. The presence of fluorine and trifluoromethyl groups often directs metabolism towards specific routes.
Experimental Protocols
To empirically determine the metabolic stability of novel compounds derived from this compound, the following in vitro assay is a standard and robust methodology.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound when incubated with human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO). Create working solutions by diluting the stocks in the incubation buffer.
-
Incubation Mixture: In a 96-well plate, combine the human liver microsomes and phosphate buffer. Pre-warm the plate at 37°C for approximately 10 minutes.
-
Reaction Initiation: Add the test compound to the wells to achieve the desired final concentration (typically 1 µM). Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizing Metabolic Pathways and Workflows
Metabolic Pathway of Fluorinated Anilines
The primary metabolic pathways for fluorinated anilines involve oxidation mediated by cytochrome P450 enzymes. This can lead to hydroxylation of the aromatic ring or, in some cases, oxidative defluorination. The presence of the trifluoromethyl group generally enhances stability against oxidative metabolism.
Caption: Metabolic pathways for fluorinated anilines.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram outlines the key steps in the experimental workflow for determining the metabolic stability of a compound using liver microsomes.
Caption: Experimental workflow for metabolic stability.
Logical Relationship of Fluorination to Improved Drug Properties
This diagram illustrates the logical progression from the chemical properties of fluorine to the desired pharmacokinetic outcomes in drug development.
Caption: Fluorination's effect on drug properties.
References
A Comparative Guide to the Quantitative Analysis of 3,5-Difluoro-4-(trifluoromethyl)aniline in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 3,5-Difluoro-4-(trifluoromethyl)aniline in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. The selection of the most appropriate method is critical for accurate reaction monitoring, yield determination, and purity assessment in the synthesis of pharmaceuticals and other fine chemicals.
Executive Summary
The choice of analytical technique for the quantitative analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for routine quantitative analysis. It offers excellent performance for a wide range of concentrations and is compatible with various sample matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities. However, it may require derivatization for polar analytes to improve volatility.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) is a powerful tool for the direct and non-destructive quantification of fluorinated compounds. Its high specificity for the ¹⁹F nucleus minimizes interference from other components in the reaction mixture.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for each technique. The data presented is a composite based on findings for the target analyte and closely related halogenated and trifluoromethylated anilines.[1][2][3]
| Parameter | HPLC-UV | GC-MS | ¹⁹F-NMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 10 - 50 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 3 µg/mL | 0.05 - 0.5 µg/mL | 50 - 150 µg/mL |
Experimental Protocols
Detailed methodologies for sample preparation and analysis for each technique are provided below.
Sample Preparation from a Reaction Mixture
A critical step for accurate quantitative analysis is the representative sampling and preparation of the reaction mixture.
Workflow for Sample Preparation
-
Quenching: Immediately quench a known aliquot of the reaction mixture to stop the reaction. This can be achieved by rapid cooling or by adding a quenching agent.
-
Dilution: Dilute the quenched sample with a suitable solvent (e.g., acetonitrile, methanol, or a deuterated solvent for NMR) to a concentration within the linear range of the analytical method.
-
Internal Standard: For improved accuracy and precision, add a known amount of a suitable internal standard that is chemically similar to the analyte but chromatographically or spectroscopically resolved.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Experimental Workflow for HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Experimental Workflow for GC-MS Analysis
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injection: Splitless injection of 1 µL of the sample solution.[1]
-
Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution.
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR)
¹⁹F-NMR is a highly specific technique for the quantitative analysis of fluorinated compounds.
Experimental Workflow for ¹⁹F-NMR Analysis
Instrumentation and Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A fluorinated compound with a known concentration and a signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Pulse Sequence: A standard ¹⁹F single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest to ensure full relaxation and accurate integration.
Quantification:
The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
analyte = this compound
-
IS = Internal Standard
Method Selection Logic
The choice of the analytical method depends on the specific requirements of the analysis.
Decision Pathway for Method Selection
Conclusion
All three techniques, HPLC, GC-MS, and ¹⁹F-NMR, are suitable for the quantitative analysis of this compound in a reaction mixture. HPLC offers a balance of performance and ease of use for routine analysis. GC-MS provides the highest sensitivity for trace analysis and impurity identification. ¹⁹F-NMR offers exceptional selectivity for complex matrices and provides direct, non-destructive quantification. The optimal choice will depend on the specific analytical needs, available resources, and the stage of the research or drug development process. For comprehensive characterization, a combination of these techniques may be most effective.
References
A Comparative Guide to the Reactivity of 3,5-Difluoro-4-(trifluoromethyl)aniline in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-(trifluoromethyl)aniline is a critical building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of two fluorine atoms and a trifluoromethyl group on the aniline ring imparts unique electronic properties, significantly influencing its reactivity and the characteristics of the resulting products. This guide provides an objective comparison of the performance of this compound in key organic reactions against relevant alternatives, supported by available experimental data. We will delve into palladium-catalyzed cross-coupling reactions and photocatalytic trifluoromethylation, offering insights into reaction mechanisms and providing detailed experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The electron-withdrawing nature of the substituents on this compound plays a crucial role in its reactivity in these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of anilines in this reaction, particularly after conversion to a suitable halide or triflate, is influenced by the electronic environment of the aromatic ring. While direct comparative kinetic data for this compound is limited, we can infer its reactivity based on studies of similarly substituted haloaromatics. Electron-withdrawing groups, such as fluorine and trifluoromethyl, can enhance the oxidative addition step of the catalytic cycle, a key step in the reaction mechanism.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95[1] |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85[1] |
| 1-Bromo-4-fluorobenzene | 3,4-Difluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 4-Bromoanisole | 3,4-Difluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
Note: This table presents data for analogous compounds to illustrate general reactivity trends. Direct comparison requires identical reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., brominated this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of aryl halides in this reaction is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring. Generally, aryl bromides are more reactive than aryl chlorides. The presence of electron-withdrawing groups on the aniline can influence the rate of reductive elimination, the final step of the catalytic cycle.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Anilines
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92[1] |
| 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88[1] |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 95 |
| 4-Chloro-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 89 |
Note: This table presents data for analogous compounds to illustrate general reactivity trends. A direct comparison requires identical reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., halogenated this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and phosphine ligand to an oven-dried reaction vessel.
-
Add the base, aryl halide, and amine.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Photocatalytic C-H Trifluoromethylation
Visible-light photoredox catalysis offers a mild and efficient method for the direct C-H trifluoromethylation of anilines. The electron-rich nature of the aniline ring makes it susceptible to attack by electrophilic trifluoromethyl radicals generated under photocatalytic conditions. The substitution pattern on the aniline can influence the regioselectivity and efficiency of the reaction.
Experimental Protocol: General Procedure for Photocatalytic C-H Trifluoromethylation of Anilines
Materials:
-
Aniline derivative (1.0 equiv)
-
Trifluoromethylating agent (e.g., Togni's reagent, 1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)
-
Base (e.g., K₂HPO₄, 2.0 equiv)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a reaction vessel, combine the aniline derivative, trifluoromethylating agent, photocatalyst, and base.
-
Add the degassed solvent.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Proposed Mechanism for Photocatalytic Trifluoromethylation
References
A Comparative Review of Substituted Trifluoromethyl Anilines and Their Impact Across Industries
For Immediate Release
Substituted trifluoromethyl anilines are a pivotal class of chemical compounds that have garnered significant attention from researchers, scientists, and drug development professionals. The strategic incorporation of the trifluoromethyl (-CF3) group onto the aniline scaffold imparts unique and highly desirable properties, leading to enhanced performance in a multitude of applications. This guide provides an objective comparison of substituted trifluoromethyl anilines against their alternatives in pharmaceuticals, agrochemicals, and materials science, supported by experimental data, detailed protocols, and visual workflows to highlight their superior characteristics.
Pharmaceuticals: Enhancing Anticancer Potency
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known to improve metabolic stability, bioavailability, and potency of drug candidates.[1] In the realm of oncology, trifluoromethyl aniline derivatives have demonstrated significant promise as potent anticancer agents.
Comparative Anticancer Activity
The introduction of a trifluoromethyl group can dramatically increase the cytotoxic activity of a compound against cancer cell lines. A compelling example is seen in the comparison of isoxazole-based molecules with and without the -CF3 moiety.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl )isoxazole | MCF-7 | 2.63 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF3 analogue) | 19.72 |
| 7-Chloro-3-phenyl-5-(trifluoromethyl )[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DU145 (Prostate) | 27.8 | Not specified | - |
| A novel tryptamine-derived aniline alkaloid (Pegaharoline A) | A549 (NSCLC) | 2.39 | Not specified | - |
| Pegaharoline A | PC9 (NSCLC) | 3.60 | Not specified | - |
Table 1: Comparative in vitro cytotoxicity of trifluoromethyl-containing compounds against various cancer cell lines. Lower IC50 values indicate higher potency.[1][4][5]
The data clearly indicates that the presence of the trifluoromethyl group can lead to a significant enhancement in anticancer activity, as seen in the nearly eight-fold increase in potency for the trifluoromethylated isoxazole against the MCF-7 breast cancer cell line.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
Test compound (substituted trifluoromethyl aniline derivative) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically a serial dilution) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Several studies suggest that the anticancer effects of certain aniline derivatives are mediated through the inhibition of key signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.[5][6][7] The inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Proposed inhibition of the PI3K/AKT/mTOR pathway by a trifluoromethyl aniline derivative, leading to apoptosis.
Agrochemicals: Engineering Superior Herbicides and Insecticides
In the agrochemical sector, substituted trifluoromethyl anilines are integral building blocks for a new generation of highly effective and selective pesticides. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, improving their uptake and persistence in target organisms.[8][9]
Comparative Herbicidal Efficacy
The inclusion of a trifluoromethyl group can significantly boost the herbicidal activity of a compound. For instance, novel α-trifluoroanisole derivatives containing a phenylpyridine moiety have shown superior performance compared to the commercial herbicide fomesafen.
| Compound | Weed Species | ED50 (g a.i./hm²) | Commercial Standard (Fomesafen) | ED50 (g a.i./hm²) |
| Trifluoromethyl -containing α-trifluoroanisole derivative (Compound 7a) | Abutilon theophrasti | 13.32 | Fomesafen | 36.39 |
| Compound 7a | Amaranthus retroflexus | 5.48 | Fomesafen | 10.09 |
Table 2: Comparative herbicidal efficacy (ED50) of a trifluoromethyl-containing compound and a commercial standard against common broadleaf weeds. Lower ED50 values indicate higher potency.[10]
Featured Insecticide: Fipronil
Fipronil, a broad-spectrum insecticide, is a prime example of a commercially successful agrochemical derived from a substituted trifluoromethyl aniline. It belongs to the phenylpyrazole class of insecticides.
Mode of Action: Fipronil disrupts the central nervous system of insects by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels.[11][12] This leads to hyperexcitation of the insect's nerves and muscles, ultimately causing death.[11] Its selectivity for insects is attributed to a higher binding affinity for insect GABA receptors compared to mammalian receptors.[11]
Simplified diagram of Fipronil's mode of action on insect neurons.
Experimental Protocol: Synthesis of Fipronil Intermediate
The synthesis of fipronil involves several steps, starting from a substituted trifluoromethyl aniline. A key step is the formation of the pyrazole ring.
Materials:
-
2,6-dichloro-4-trifluoromethylaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Glacial acetic acid
-
2,3-dicyano ethyl propanoate
-
Ammoniacal liquor
Procedure (Simplified):
-
Diazotization: Dissolve 2,6-dichloro-4-trifluoromethylaniline in glacial acetic acid. Slowly add this solution to a mixture of concentrated hydrochloric acid and sodium nitrite at a controlled temperature (around 10 °C) to form the diazonium salt.
-
Condensation and Cyclization: The diazonium salt is then reacted with 2,3-dicyano ethyl propanoate. Subsequent treatment with ammoniacal liquor leads to the formation of the pyrazole ring, yielding 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.
-
Further Steps: This intermediate undergoes further reactions, including sulfenylation and oxidation, to produce the final fipronil molecule.
Materials Science: Crafting High-Performance Polymers
In materials science, trifluoromethyl aniline derivatives are utilized as monomers in the synthesis of advanced polymers, such as polyimides, with exceptional properties. The bulky and electronegative trifluoromethyl groups disrupt polymer chain packing, leading to materials with lower dielectric constants, improved thermal stability, and enhanced solubility.[13][14]
Comparative Polymer Properties
The incorporation of trifluoromethyl-containing diamines into the polyimide backbone results in materials with superior thermal and mechanical properties compared to conventional polyimides.
| Polymer | Glass Transition Temp. (°C) | Thermal Decomposition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Fluorinated Polyimide (TPPI50 from trifluoromethylbenzene) | 402 | 563 | 232.73 | 26.26 |
| Polyimide from multi-bulky pendant trifluoromethyl groups (5a) | 281 | 561 | Not specified | Not specified |
| Conventional Polyimide (for comparison) | ~350 | ~500 | ~100-200 | <10 |
Table 3: Comparison of thermal and mechanical properties of fluorinated polyimides versus conventional polyimides. Higher values for all properties are generally desirable for high-performance applications.[13][15][16]
Experimental Protocol: Synthesis of Fluorinated Polyimides
The synthesis of fluorinated polyimides is typically a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.
Materials:
-
Trifluoromethyl-containing diamine monomer (e.g., 4,4'-(3,3'‐bis[trifluoromethyl]biphenyl‐4,4'‐diyl)bis(oxy)bis(3‐[trifluoromethyl]aniline))
-
Aromatic dianhydride (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
Aprotic solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Poly(amic acid) Synthesis: In a flask under a nitrogen atmosphere, dissolve the trifluoromethyl-containing diamine monomer in the aprotic solvent. Add an equimolar amount of the aromatic dianhydride to the solution and stir at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Thermal Imidization: Heat the film in a stepwise manner to high temperatures (e.g., up to 300-350 °C) under a nitrogen atmosphere. This process removes the solvent and converts the poly(amic acid) to the final polyimide structure.
-
Characterization: The resulting polyimide film can be characterized for its thermal, mechanical, and dielectric properties using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and tensile testing.
Polymer Synthesis Workflow
The general workflow for the synthesis of high-performance fluorinated polyimides from trifluoromethyl aniline-based monomers is a well-established process in polymer chemistry.
General workflow for the synthesis of fluorinated polyimide films.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fipronil Technical Fact Sheet [npic.orst.edu]
- 9. Trifluralin - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fipronil - Wikipedia [en.wikipedia.org]
- 12. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-Difluoro-4-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3,5-Difluoro-4-(trifluoromethyl)aniline, a halogenated aromatic amine. This document outlines critical safety protocols, waste handling procedures, and disposal methods to ensure the protection of laboratory personnel and the environment.
Researchers and professionals in drug development and chemical synthesis must adhere to stringent disposal protocols for specialized chemical reagents. Due to the presence of fluorine atoms and a trifluoromethyl group, this compound requires specific handling as a halogenated organic compound. The following procedures are based on established guidelines for similar chemical structures and general best practices for hazardous waste management.
Safety and Handling
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]
Quantitative Data Summary
The following table summarizes key data for this compound and a closely related compound, providing insight into its physical and chemical properties.
| Property | This compound | 3,5-Difluoroaniline (for comparison) |
| CAS Number | 123950-44-7[4] | 372-39-4[5][6][7] |
| Molecular Formula | C₇H₄F₅N[4] | C₆H₅F₂N[5][6] |
| Molecular Weight | 197.1 g/mol [4] | 129.11 g/mol [5][6] |
| GHS Hazard Statements | Data not available | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3][5][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and transfer.
Waste Segregation
Proper segregation is the most critical step to ensure safe and compliant disposal.
-
Halogenated Waste Stream: All waste containing this compound, including residual amounts of the chemical, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and contaminated solvents, must be collected in a designated "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste.[8] Halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like hydrogen fluoride.[4] Mixing waste streams can complicate disposal processes and increase costs.
Container Selection and Labeling
The integrity and clear identification of the waste container are essential for safety and regulatory compliance.
-
Container Type: Use a chemically compatible and properly sealed container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate percentages if it is a mixed waste stream.
Storage of Chemical Waste
Store the designated waste container in a safe and secure location pending collection by a certified hazardous waste disposal service.
-
Location: Store the container in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from incompatible materials like strong acids and oxidizing agents.[9]
-
Containment: It is good practice to use secondary containment to mitigate any potential leaks or spills.
Final Disposal Methods
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. The primary recommended methods for fluorinated organic compounds include:
-
High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds, as high temperatures are required to break the stable carbon-fluorine bond.[5] The incinerator must be licensed to handle halogenated waste.
-
Hazardous Waste Landfill: If incineration is not an option, disposal in a designated hazardous waste landfill is an alternative. This method contains the chemical to prevent its release into the environment.
-
Deep Well Injection: For liquid waste streams, deep well injection into geologically stable underground formations is another potential disposal route.
Consult with your institution's Environmental Health and Safety (EHS) office to determine the approved disposal pathways and to arrange for waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Buy this compound | 123950-44-7 [smolecule.com]
- 5. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3,5-Difluoroaniline | 372-39-4 [chemicalbook.com]
- 8. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 4-氟-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Operational Guide for 3,5-Difluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3,5-Difluoro-4-(trifluoromethyl)aniline, a compound requiring careful management in the laboratory. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can be harmful if inhaled, swallowed, or absorbed through the skin.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must conform to EN166 or NIOSH standards.[1] |
| Chemical Safety Goggles | Required when there is a splash hazard. | |
| Face Shield | To be used in conjunction with goggles for maximum protection against splashes or exothermic reactions.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves before each use. Nitrile gloves offer good splash protection but should be changed immediately upon contamination. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber.[1][2] |
| Body Protection | Laboratory Coat | Buttoned, full-length lab coat to cover as much skin as possible.[2] |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with an appropriate cartridge for organic vapors and particulates if work is not performed in a certified chemical fume hood or if exposure limits are likely to be exceeded.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to prevent exposure and contamination. The following workflow outlines the key steps for safe handling from receipt to use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
